Product packaging for Celecoxib-d4(Cat. No.:)

Celecoxib-d4

Cat. No.: B1140425
M. Wt: 385.4 g/mol
InChI Key: RZEKVGVHFLEQIL-YKVCKAMESA-N
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Description

A deuterated Cox-2 inhibitor.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14F3N3O2S B1140425 Celecoxib-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEKVGVHFLEQIL-YKVCKAMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C)[2H])[2H])S(=O)(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Isotopic Fingerprint: A Technical Guide to Celecoxib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Celecoxib-d4. This deuterated analog of the selective COX-2 inhibitor, Celecoxib, serves as a crucial tool in pharmacokinetic and metabolic studies, offering a distinct mass signature for precise quantification.

Core Chemical Properties and Identification

This compound, a stable isotope-labeled version of Celecoxib, is primarily utilized as an internal standard in quantitative bioanalysis.[1] The incorporation of four deuterium atoms onto the phenyl ring of the benzenesulfonamide moiety provides a distinct mass shift, facilitating its differentiation from the unlabeled drug in mass spectrometry-based assays.

Summary of Quantitative Data
PropertyValue
Molecular Formula C₁₇H₁₀D₄F₃N₃O₂S[2][3]
Molecular Weight 385.4 g/mol [2][4]
CAS Number 544686-20-6[2][3][4]
Accurate Mass 385.101 Da[3]
Appearance White to Light Yellow Solid[2][5]
Purity >95% (as determined by HPLC)[3]
Storage Temperature +4°C[3]

Synonyms: 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4, Celebra-d4, Celecox-d4, Celocoxib-d4, SC 58635-d4, YM 177-d4, Celebrex-d4.[2][4]

Chemical Structure and Isotopic Labeling

The chemical structure of this compound is identical to that of Celecoxib, with the exception of the isotopic substitution of four hydrogen atoms with deuterium on the benzenesulfonamide ring. This specific labeling at the 2, 3, 5, and 6 positions of the phenyl ring provides metabolic stability to the label.

Caption: Chemical structure of this compound.

Experimental Protocols for Characterization and Analysis

The characterization and quality control of this compound rely on a combination of chromatographic and spectroscopic techniques. These methods are essential for confirming the chemical identity, isotopic purity, and overall purity of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating HPLC method is crucial for determining the chemical purity of this compound and separating it from any potential impurities or degradation products.[6]

  • Instrumentation: Agilent HPLC 1100 series or equivalent, equipped with a binary gradient pump, UV detector, and column oven.[6]

  • Column: L11 (4.6 x 250mm, 5 µm).[6]

  • Mobile Phase: A mixture of monobasic potassium phosphate buffer (pH 3.0), methanol, and acetonitrile in a ratio of 60:30:10 (v/v/v).[6]

  • Flow Rate: 2.0 mL/min.[6]

  • Detection Wavelength: 215 nm.[6]

  • Method Validation: The method should be validated for specificity, accuracy, precision, robustness, and ruggedness according to ICH guidelines.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the structure of this compound and verifying the positions of the deuterium labels.

  • Instrumentation: Bruker DRX 500 AVANCE spectrometer or equivalent, operating at 500.13 MHz for ¹H NMR.[7]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[7]

  • Procedure: A ¹H NMR spectrum of Celecoxib would show characteristic peaks for the methyl and sulfonamide protons, as well as signals for the aromatic protons.[7] In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly reduced, confirming the isotopic labeling.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry is essential for determining the molecular weight and assessing the isotopic purity of this compound.

  • Technique: Isotope-Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for quantitative analysis using isotopically labeled internal standards like this compound.[1]

  • Procedure: High-Resolution Mass Spectrometry (HRMS) is used to determine the isotopic purity, which is the percentage of the compound that contains the desired number of deuterium atoms.[1]

  • Expected Result: The mass spectrum of this compound will show a molecular ion peak corresponding to its deuterated molecular weight (approximately 385.101 Da).

Thin-Layer Chromatography (TLC) for Identification

TLC provides a rapid and straightforward method for the identification of this compound.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of chloroform, ethyl acetate, and ether in a ratio of 10:5:1 (v/v/v).

  • Detection: Visualization under a UV lamp at 254 nm and 365 nm.

  • Result: The Rƒ value of the sample spot should match that of a this compound reference standard.

Logical Workflow for Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Verification start This compound Sample HPLC HPLC start->HPLC NMR NMR start->NMR MS Mass Spectrometry start->MS TLC TLC start->TLC Purity Chemical Purity HPLC->Purity Structure Structural Confirmation NMR->Structure Isotopic_Purity Isotopic Purity MS->Isotopic_Purity Identity Identity Confirmation TLC->Identity

Caption: Analytical workflow for this compound.

References

In-Depth Technical Guide: Synthesis and Characterization of Deuterated Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Celecoxib. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategic approach in drug development to enhance pharmacokinetic properties by attenuating metabolic pathways. This document details the rationale for deuterating Celecoxib, focusing on its primary metabolic vulnerabilities. It outlines a general synthetic pathway for a deuterated analogue, presents key characterization data, and discusses the anticipated pharmacokinetic impact. The information is intended to support researchers and scientists in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development.

Introduction: The Rationale for Deuterating Celecoxib

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[1][2] The primary metabolic pathway involves the oxidation of the tolyl-methyl group to a hydroxymethyl metabolite, which is subsequently oxidized to a carboxylic acid metabolite.[3][4] These metabolites are pharmacologically inactive.[1]

The carbon-hydrogen bonds of the tolyl-methyl group represent a "metabolic soft spot." The cleavage of these bonds by CYP2C9 is the rate-limiting step in Celecoxib's clearance. The kinetic isotope effect (KIE) posits that the substitution of hydrogen with the heavier isotope deuterium can slow the rate of C-D bond cleavage compared to C-H bond cleavage. This targeted deuteration is anticipated to reduce the rate of metabolism, thereby improving the pharmacokinetic profile of Celecoxib. Potential benefits include increased plasma exposure, a longer half-life, and potentially a reduced dosing frequency, which can lead to improved patient compliance and a more consistent therapeutic effect.

Synthesis of Deuterated Celecoxib

While specific, detailed step-by-step protocols for the synthesis of various deuterated Celecoxib analogues are often proprietary, a general synthetic strategy for preparing Celecoxib-d4, deuterated on the phenyl ring of the benzenesulfonamide group, can be outlined based on available literature.[3]

General Synthetic Pathway for [2H4]-Celecoxib:

The synthesis of [2H4]-Celecoxib can be approached from a deuterated starting material, [2H4]-4-acetamidobenzenesulfonyl chloride. The synthesis would proceed through the following key transformations:

  • Amination: Conversion of the sulfonyl chloride to a sulfonamide.

  • Hydrolysis: Removal of the acetyl protecting group to yield the corresponding aniline.

  • Diazotization: Conversion of the aniline to a diazonium salt.

  • Reduction: Reduction of the diazonium salt to a hydrazine derivative.

  • Cyclization: Condensation of the deuterated hydrazine derivative with 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione to form the pyrazole ring of [2H4]-Celecoxib.

It is important to note that various synthetic routes for non-deuterated Celecoxib have been patented and could potentially be adapted for the synthesis of deuterated analogues, depending on the availability of the deuterated starting materials.[5][6][7]

Visualizing the Synthesis Workflow:

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start [2H4]-4-Acetamidobenzenesulfonyl Chloride amination Amination start->amination hydrolysis Hydrolysis amination->hydrolysis diazotization Diazotization hydrolysis->diazotization reduction Reduction diazotization->reduction cyclization Cyclization with 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione reduction->cyclization end [2H4]-Celecoxib cyclization->end Characterization_Workflow cluster_synthesis Synthesized Product cluster_analysis Analytical Techniques cluster_results Characterization Data product Deuterated Celecoxib nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry (HRMS, MS/MS) product->ms hplc HPLC/UPLC product->hplc structure Structural Confirmation nmr->structure purity Chemical & Isotopic Purity ms->purity hplc->purity MoA_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib / Deuterated Celecoxib Celecoxib->COX2

References

An In-depth Technical Guide to the Physical and Chemical Properties of Celecoxib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib-d4 is the deuterated analog of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The incorporation of deuterium atoms into the celecoxib molecule makes it a valuable tool in various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies using mass spectrometry. Its physical and chemical properties are crucial for its proper handling, formulation, and analysis. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for its characterization.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are nearly identical to those of Celecoxib, with the primary difference being a slightly higher molecular weight due to the presence of four deuterium atoms.

PropertyValueReference
Chemical Name 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4[1]
Molecular Formula C₁₇H₁₀D₄F₃N₃O₂S[1]
Molecular Weight 385.42 g/mol [1]
CAS Number 544686-20-6[1]
Melting Point 157-159 °C[1]
Appearance White to off-white solid[2]
Purity ≥98%[3]

Solubility Data

This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.

SolventSolubilityReference
Water Practically insoluble[2]
Methanol Freely soluble[2]
Ethanol (99.5%) Soluble[2]
Ethanol:PBS (1:4, pH 7.2) ~0.2 mg/mL[3]
DMSO Slightly soluble[1]
Dimethylformamide (DMF) Soluble[3]
Chloroform Slightly soluble[1]
Ethyl Acetate Soluble[4]
Acetonitrile Soluble[4]
Isopropanol Soluble[4]
Butanol Soluble[4]
Toluene Soluble[4]

Spectral Data

The spectral data for this compound is expected to be very similar to that of unlabeled Celecoxib, with minor shifts in the mass spectrum due to the deuterium labeling.

TechniqueKey DataReference
UV/Vis (Methanol) λmax: 204, 254 nm[3]
Infrared (IR, KBr) Characteristic peaks at approx. 3341, 3235 (N-H stretch), 1150-1350 (S=O stretch), 1550-1600 (N-H bend) cm⁻¹[5][6]
¹H NMR (DMSO-d₆) Characteristic peaks at approx. δ 2.3 (s, 3H, CH₃), 7.22 (m, 4H, aromatic), 7.52 (s, 2H, NH₂), 7.55 (d, 2H, aromatic), 7.89 (d, 2H, aromatic), 7.17 (s, 1H, pyrazole-H). The signals for the deuterated phenyl ring will be absent.[5][7]
¹³C NMR (DMSO-d₆) Characteristic peaks at approx. δ 20.7, 106.1, 121.5, 125.3, 125.9, 126.8, 128.7, 129.4, 139.1, 141.1, 142.2, 144.0, 145.2.[5]
Mass Spectrometry (MS) m/z 386 [M+H]⁺[5]

Experimental Protocols

The following are detailed methodologies for key analytical experiments used in the characterization of this compound. These protocols are based on established methods for Celecoxib and are directly applicable to its deuterated analog.

UV-Visible Spectrophotometry

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials:

  • This compound standard

  • Methanol (analytical grade)

  • UV-Vis Spectrophotometer (e.g., SHIMADZU model UV 2201)[8]

  • 1 cm quartz cuvettes[8]

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 50 µg/mL.[8]

  • From the stock solution, prepare a working solution of 10 µg/mL in methanol.[8]

  • Use methanol as the blank to zero the spectrophotometer.[8]

  • Record the UV spectrum of the working solution from 200 to 400 nm.[8]

  • Identify the wavelength(s) of maximum absorbance.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound for structural confirmation.

Materials:

  • This compound standard

  • Potassium bromide (KBr), dried

  • Agate mortar and pestle

  • KBr pellet press

  • FTIR Spectrometer (e.g., SHIMADZU model FTIR 8101)[8]

Procedure:

  • Weigh approximately 1.5 mg of this compound and 150 mg of dried KBr.[8]

  • Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.[8]

  • Place the powder into the die of a KBr pellet press and apply high pressure to form a transparent or translucent disk.[8]

  • Place the KBr disk in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum from 4000 to 400 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H NMR spectrum of this compound for structural elucidation.

Materials:

  • This compound standard

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR spectrometer (e.g., Bruker DRX 500 AVANCE)[8]

  • 5 mm NMR tubes

Procedure:

  • Dissolve a small amount of this compound in DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. The chemical shifts are typically recorded in the range of 0-10 ppm.[8]

Thin Layer Chromatography (TLC)

Objective: To assess the purity of this compound and determine its retention factor (Rf).

Materials:

  • This compound standard

  • Silica gel 60 F254 TLC plates (20 x 20 cm, 0.25 mm thickness)[8]

  • Mobile phase: Chloroform-ethyl acetate-ether (10:5:1, v/v/v)[8]

  • Developing tank

  • Micropipette

  • UV lamp (254 nm and 365 nm)[5]

Procedure:

  • Prepare a sample solution of this compound in methanol at a concentration of 50 µg/mL.[8]

  • Spot 20 µL of the solution onto the TLC plate, about 1.5 cm from the bottom edge.[8]

  • Pour the mobile phase into the developing tank to a depth of about 0.5 cm and allow it to saturate.

  • Place the spotted TLC plate into the developing tank and allow the solvent front to ascend to near the top of the plate.[5]

  • Remove the plate from the tank and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm and 365 nm.[5]

  • Calculate the Rf value using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Visualizations

Analytical Workflow for this compound Characterization

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Confirmation start This compound Sample dissolution Dissolution in appropriate solvent start->dissolution uv_vis UV-Vis Spectroscopy dissolution->uv_vis ir IR Spectroscopy dissolution->ir nmr NMR Spectroscopy dissolution->nmr tlc Thin Layer Chromatography dissolution->tlc ms Mass Spectrometry dissolution->ms lambda_max λmax Determination uv_vis->lambda_max functional_groups Functional Group Identification ir->functional_groups structure_elucidation Structural Elucidation nmr->structure_elucidation purity_assessment Purity & Rf Value tlc->purity_assessment mw_confirmation Molecular Weight Confirmation ms->mw_confirmation final_confirmation Structural & Purity Confirmation lambda_max->final_confirmation functional_groups->final_confirmation structure_elucidation->final_confirmation purity_assessment->final_confirmation mw_confirmation->final_confirmation

Caption: Workflow for the physicochemical characterization of this compound.

Mechanism of Action: COX-2 Inhibition by Celecoxib

cox2_inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib / this compound Celecoxib->COX2 selective inhibition

Caption: Selective inhibition of the COX-2 enzyme by Celecoxib.

References

Unveiling Molecular Fates: A Technical Guide to the Isotopic Labeling of Celecoxib for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling of Celecoxib, a cornerstone nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). The strategic incorporation of isotopes such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), Tritium (³H), and Fluorine-18 (¹⁸F) into the Celecoxib scaffold is a critical tool for elucidating its pharmacokinetic, pharmacodynamic, and metabolic profiles. This guide details the synthetic methodologies, presents key quantitative data, and visualizes the intricate pathways and workflows involved in the use of isotopically labeled Celecoxib in research.

Mechanism of Action: The COX-2 Signaling Pathway

Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme, the expression of which is upregulated at sites of inflammation. It plays a crucial role in the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation. The selective inhibition of COX-2, while sparing the constitutively expressed COX-1 isoform, is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Produces Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Isomerase activity Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib's inhibition of the COX-2 enzyme.

Isotopic Labeling Strategies and Applications

The introduction of isotopic labels into the Celecoxib molecule enables researchers to trace its journey and fate within biological systems. Different isotopes offer unique advantages for various research applications.

  • Carbon-14 (¹⁴C): A long-lived beta-emitter, ¹⁴C is ideal for in vitro and in vivo metabolism and excretion studies, allowing for quantitative analysis of the parent drug and its metabolites in various biological matrices.

  • Carbon-13 (¹³C): A stable isotope, ¹³C is utilized in metabolic studies in conjunction with mass spectrometry to identify and quantify metabolites without the need for radioactivity.

  • Tritium (³H): A low-energy beta-emitter, ³H is suitable for autoradiography and receptor binding assays due to its high specific activity.

  • Fluorine-18 (¹⁸F): A positron-emitter with a short half-life, ¹⁸F is the isotope of choice for Positron Emission Tomography (PET) imaging, enabling non-invasive visualization of COX-2 expression in vivo.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis and application of isotopically labeled Celecoxib.

Table 1: Synthesis of Isotopically Labeled Celecoxib

IsotopeLabeling MethodPrecursorRadiochemical Yield (%)Specific Activity
¹¹C C-[¹¹C]methylationStannylated and DMT-sulfonamide protected precursorNot ReportedNot Reported
¹⁸F Bromide to [¹⁸F]F-exchangeBromo-celecoxib precursor10 ± 2120 ± 40 mCi/µmol

Table 2: In Vitro and In Vivo Data for [¹⁸F]Fluoro-celecoxib

ParameterValue
IC₅₀ (COX-1) >10 µM
IC₅₀ (COX-2) 0.04 µM
Selectivity Index (COX-1/COX-2) >250
In vivo de[¹⁸F]fluorination (rodent) Observed (bone labeling)
In vivo de[¹⁸F]fluorination (baboon) Lower rate than rodent

Table 3: Metabolism and Excretion of [¹⁴C]Celecoxib in Humans (Single 400 mg Oral Dose)

Excretion Route% of Administered Radioactivity
Urine 27.1
Feces 57.6
Total Recovery 84.7
Unchanged Celecoxib in Excreta < 3

Experimental Protocols

Detailed methodologies for the synthesis of isotopically labeled Celecoxib are often proprietary or not fully disclosed in publicly available literature. However, based on published research, the following outlines the general synthetic approaches.

General Synthesis of Carbon-13, Carbon-14, and Deuterium Labeled Celecoxib

A versatile method for introducing ¹³C, ¹⁴C, and deuterium into the p-tolyl methyl group of Celecoxib involves the cyanation of an aryl halide followed by reduction.[1]

Isotopic_Labeling_Workflow Aryl_Halide Aryl Halide Precursor (e.g., 4-bromotoluene) Cyanation Cyanation (e.g., K¹⁴CN, Na¹³CN) Aryl_Halide->Cyanation Nitrile Labeled Nitrile Intermediate Cyanation->Nitrile Reduction Reduction (e.g., LiAlH₄, H₂/Pd) Nitrile->Reduction Labeled_Toluene Labeled p-Toluene Reduction->Labeled_Toluene Celecoxib_Synthesis Standard Celecoxib Synthesis Labeled_Toluene->Celecoxib_Synthesis Labeled_Celecoxib Isotopically Labeled Celecoxib Celecoxib_Synthesis->Labeled_Celecoxib

General workflow for C-13/C-14/D labeling.

Protocol Outline:

  • Cyanation: The synthesis commences with a suitable aryl halide precursor, such as 4-bromotoluene. This precursor undergoes a cyanation reaction using an isotopically labeled cyanide salt (e.g., K¹⁴CN, Na¹³CN). This step introduces the isotopic label into the molecule.

  • Reduction: The resulting isotopically labeled nitrile is then reduced to the corresponding methyl group. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd).

  • Celecoxib Synthesis: The isotopically labeled p-tolualdehyde or a related precursor is then carried through the established synthetic route to Celecoxib. This typically involves condensation with 4-hydrazinobenzenesulfonamide hydrochloride.

Synthesis of [¹⁸F]Fluoro-celecoxib for PET Imaging

The synthesis of [¹⁸F]fluoro-celecoxib generally involves a nucleophilic substitution reaction on a suitable precursor.

F18_Labeling_Workflow Precursor Celecoxib Precursor (e.g., Bromo-celecoxib) Fluorination Nucleophilic Fluorination (K¹⁸F/Kryptofix 2.2.2) Precursor->Fluorination Crude_Product Crude [¹⁸F]Fluoro-celecoxib Fluorination->Crude_Product Purification HPLC Purification Crude_Product->Purification Final_Product Purified [¹⁸F]Fluoro-celecoxib Purification->Final_Product

Workflow for the synthesis of [18F]Fluoro-celecoxib.

Protocol Outline:

  • Precursor Synthesis: A suitable precursor for radiofluorination is synthesized. This is often a derivative of Celecoxib containing a good leaving group, such as a bromine or a nitro group, at the desired position for fluorination.

  • Radiofluorination: The precursor is reacted with [¹⁸F]fluoride, which is typically produced in a cyclotron and activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K2.2.2) in the presence of a potassium salt. The reaction is carried out in an appropriate solvent at an elevated temperature.

  • Purification: The crude reaction mixture containing [¹⁸F]fluoro-celecoxib is purified using high-performance liquid chromatography (HPLC) to separate the desired product from unreacted precursor and other byproducts.

  • Formulation: The purified [¹⁸F]fluoro-celecoxib is formulated in a physiologically compatible solution for administration.

Conclusion

The isotopic labeling of Celecoxib is an indispensable technique for modern drug discovery and development. By providing the means to track and quantify the drug and its metabolites, researchers can gain profound insights into its mechanism of action, metabolic fate, and potential for targeted imaging. This guide serves as a foundational resource for scientists and professionals seeking to leverage the power of isotopically labeled Celecoxib in their research endeavors. Further exploration of the cited literature is recommended for more specific experimental details.

References

Celecoxib-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Celecoxib-d4 serves as a critical tool, primarily utilized as an internal standard in the bioanalytical quantification of the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. Its deuterated form ensures similar physicochemical properties to the parent drug while being distinguishable by mass spectrometry, enabling precise and accurate measurements in complex biological matrices.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

ParameterValueReference(s)
CAS Number 544686-20-6[1][2][3][4][5]
Molecular Formula C₁₇H₁₀D₄F₃N₃O₂S[1][2][4]
Molecular Weight 385.40 g/mol [2][4][5]
Synonyms Celebrex-d4, 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4[2][5][6]
Unlabelled CAS No. 169590-42-5[1]

Logical Relationship: Analyte and Internal Standard

The utility of this compound is intrinsically linked to its relationship with Celecoxib. The following diagram illustrates this pivotal connection in bioanalytical assays.

cluster_0 Core Relationship cluster_1 Application A Celecoxib (Analyte) C LC-MS/MS Quantification A->C Target for Measurement B This compound (Internal Standard) B->C Reference for Correction

Celecoxib and its deuterated internal standard relationship.

Signaling Pathway: Mechanism of Action of Celecoxib

Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Understanding this pathway is crucial for contextualizing its therapeutic effects and the importance of its quantification in pharmacological studies.

cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Simplified signaling pathway of Celecoxib's COX-2 inhibition.

Experimental Protocols

A detailed methodology for the quantification of Celecoxib in a biological matrix (e.g., human plasma) using this compound as an internal standard via UPLC-MS/MS is outlined below. This protocol is a composite of best practices and published methodologies.

1. Preparation of Stock Solutions and Standards

  • Celecoxib Stock Solution (1 mg/mL): Accurately weigh and dissolve pure Celecoxib powder in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve pure this compound powder in methanol.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the Celecoxib stock solution with a 50:50 mixture of acetonitrile and water to achieve a calibration curve range (e.g., 0.5 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent.

2. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for blanks, standards, quality control samples, and unknown samples.

  • Pipette 100 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards, or study sample) into the corresponding tubes.

  • Add 20 µL of the internal standard working solution to all tubes except for the blank.

  • Add 300 µL of acetonitrile (protein precipitating agent) to all tubes.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and centrifuge again before injection into the UPLC-MS/MS system.

3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.

  • MRM Transitions (example):

    • Celecoxib: Q1/Q3 (e.g., m/z 382.1 -> 316.1)

    • This compound: Q1/Q3 (e.g., m/z 386.1 -> 320.1)

4. Data Analysis

  • Integrate the peak areas for both Celecoxib and this compound.

  • Calculate the peak area ratio (Celecoxib/Celecoxib-d4).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of Celecoxib in the unknown samples by interpolation from the calibration curve.

Experimental Workflow

The following diagram provides a visual representation of the bioanalytical workflow from sample receipt to final data analysis.

cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer & Evaporation Centrifuge->Extract Reconstitute Reconstitution in Mobile Phase Extract->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Data Data Acquisition & Peak Integration MSMS->Data Quant Quantification (Calibration Curve) Data->Quant

Bioanalytical workflow for Celecoxib quantification.

References

A Technical Guide to Celecoxib-d4 Reference Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available Celecoxib-d4 reference standards. This compound, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, is an essential tool in bioanalytical studies, particularly in pharmacokinetic and metabolic research utilizing mass spectrometry. This document outlines the key suppliers, their product specifications, a detailed experimental protocol for its use as an internal standard, and visual representations of the underlying scientific principles.

Commercial Suppliers of this compound

The selection of a high-quality, well-characterized reference standard is critical for the accuracy and reproducibility of experimental results. Several reputable suppliers offer this compound. The following table summarizes the available quantitative data for their products to facilitate a comparative assessment.

SupplierProduct NumberCAS NumberChemical PurityIsotopic Purity/EnrichmentAvailable Quantities
LGC Standards TRC-C251002544686-20-6>95% (HPLC)Not specified1 mg, 10 mg
MedchemExpress HY-118139S544686-20-6Not specifiedNot specified1 mg
Cayman Chemical 18248 (Celecoxib-d7)544686-21-7≥98%≥99% deuterated forms (d1-d7); ≤1% d01 mg, 5 mg, 10 mg
Santa Cruz Biotechnology sc-217894 (Celecoxib-d7)544686-21-7Not specifiedNot specified1 mg, 5 mg
Toronto Research Chemicals (TRC) C251002544686-20-6Not specifiedNot specifiedNot specified
Alsachim 6219544686-20-6Not specifiedNot specified1 mg, 5 mg, 10 mg
Benchchem B1214612544686-20-6Not specifiedNot specifiedNot specified

Note: Data is subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most current and lot-specific information. While Celecoxib-d7 is listed, it is a suitable alternative for many applications requiring a deuterated internal standard for Celecoxib analysis.

The Principle of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard like this compound is fundamental to the analytical technique of isotope dilution mass spectrometry (IDMS). This method provides high accuracy and precision in quantitative analysis. A known amount of the isotopically labeled standard is added to the sample at the beginning of the analytical process. This standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, any sample loss during preparation and analysis can be accurately compensated for, leading to a more reliable quantification.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis Analyte Analyte (Celecoxib) Spiking Spiking IS Known Amount of Deuterated Standard (this compound) Extraction Extraction Spiking->Extraction Cleanup Cleanup Extraction->Cleanup LC Chromatographic Separation Cleanup->LC MS Mass Spectrometric Detection LC->MS Quantification Quantification (Ratio of Analyte to IS) MS->Quantification

Caption: Workflow illustrating the principle of isotope dilution mass spectrometry.

Experimental Protocol: Quantification of Celecoxib in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed methodology for the determination of Celecoxib in human plasma. This protocol is a composite based on established methods and should be validated in the user's laboratory.

1. Materials and Reagents

  • Celecoxib reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with appropriate anticoagulant)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Stock and Working Solutions

  • Celecoxib Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Celecoxib in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Celecoxib stock solution with methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound by diluting the stock solution with the same solvent.

3. Sample Preparation

  • Spiking: To 100 µL of human plasma, add a known amount of the this compound working solution. For calibration curve samples, add the appropriate Celecoxib working solution.

  • Protein Precipitation (alternative to SPE): Add 300 µL of acetonitrile to the plasma sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Solid Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample. Wash the cartridge to remove interferences. Elute the analyte and internal standard with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Celecoxib: Q1 (m/z) -> Q3 (m/z)

      • This compound: Q1 (m/z) -> Q3 (m/z) (Note: The exact m/z values should be optimized in the user's laboratory).

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Celecoxib to this compound against the concentration of the calibration standards.

  • Determine the concentration of Celecoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.

G Experimental Workflow for Bioanalysis using a Deuterated Internal Standard cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis Stock Prepare Stock Solutions (Analyte & IS) Working Prepare Working Solutions & Calibration Standards Stock->Working Spike Spike Biological Matrix with IS & Standards Working->Spike Extract Extract Analytes (Protein Precipitation or SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Caption: A generalized experimental workflow for quantitative bioanalysis.

This technical guide serves as a starting point for researchers utilizing this compound. Adherence to good laboratory practices and thorough method validation are paramount for generating high-quality, reliable data.

Technical Guide: Physicochemical Properties of Celecoxib-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Solubility and Stability for Researchers and Drug Development Professionals

Introduction

Celecoxib-d4, a deuterated analog of the selective COX-2 inhibitor Celecoxib, serves as a critical internal standard in bioanalytical assays due to its mass shift and similar chemical properties to the parent compound. For researchers, scientists, and drug development professionals, understanding the solubility and stability of this compound is paramount for its effective use in experimental settings, ensuring accurate quantification and reliable study outcomes.

This technical guide provides a comprehensive overview of the available solubility and stability data relevant to this compound. It is important to note that while specific quantitative studies on the solubility and stability of this compound are not extensively available in public literature, the physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the data for Celecoxib is presented here as a close and reliable surrogate for this compound. This guide summarizes this data, outlines relevant experimental protocols, and provides visual workflows to aid in experimental design.

Solubility Data

The solubility of a compound is a critical parameter for its handling, formulation, and in vitro testing. Based on available data for Celecoxib, the following tables summarize its solubility in various common solvents. This data is expected to be a very close approximation for this compound.

Table 1: Solubility of Celecoxib in Organic Solvents
SolventSolubility (approx.)
Ethanol~25 mg/mL
Dimethyl Sulfoxide (DMSO)~16.6 mg/mL
Dimethylformamide (DMF)~25 mg/mL
Table 2: Aqueous Solubility of Celecoxib
ConditionsSolubility (approx.)
PBS (pH 7.2) with 1:4 Ethanol~0.2 mg/mL
WaterVery low

Stability Data

The stability of this compound is crucial for its long-term storage and for maintaining its integrity in experimental solutions. The following table summarizes the known stability of Celecoxib.

Table 3: Stability of Celecoxib
FormStorage ConditionsStability
Crystalline Solid-20°C≥ 4 years
Aqueous SolutionRoom TemperatureNot recommended for more than one day

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying solubility and stability data. The following are standard protocols that can be applied to the assessment of this compound.

Protocol 1: Determination of Solubility in Organic Solvents

Objective: To determine the saturation solubility of this compound in various organic solvents.

Materials:

  • This compound powder

  • Selected organic solvents (e.g., Ethanol, DMSO, DMF)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Methodology:

  • Add an excess amount of this compound powder to a known volume of the selected organic solvent in a vial.

  • Tightly cap the vial and agitate it using a vortex mixer for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • After agitation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in mg/mL or mol/L.

Protocol 2: Assessment of Short-Term Stability in Aqueous Solution

Objective: To evaluate the stability of this compound in an aqueous solution over a defined period.

Materials:

  • This compound stock solution (in an organic solvent like DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Incubator or water bath

  • HPLC system

Methodology:

  • Prepare a working solution of this compound in the aqueous buffer by diluting the stock solution.

  • Divide the solution into several aliquots in separate vials.

  • Store the vials at a specific temperature (e.g., room temperature, 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial.

  • Immediately analyze the sample by HPLC to determine the concentration of this compound.

  • Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like this compound.

G cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment prep_compound This compound Powder sol_equilibration Equilibrate Excess Compound in Solvent prep_compound->sol_equilibration stab_prep_solution Prepare Solution at Known Concentration prep_compound->stab_prep_solution prep_solvents Select Solvents (Organic & Aqueous) prep_solvents->sol_equilibration prep_solvents->stab_prep_solution sol_separation Centrifuge to Separate Solid from Supernatant sol_equilibration->sol_separation sol_analysis Analyze Supernatant (e.g., HPLC) sol_separation->sol_analysis sol_data Determine Saturation Solubility sol_analysis->sol_data stab_incubation Incubate at Defined Conditions (Temp, Time) stab_prep_solution->stab_incubation stab_sampling Sample at Time Points stab_incubation->stab_sampling stab_analysis Analyze Samples (e.g., HPLC) stab_sampling->stab_analysis stab_data Calculate Degradation Profile stab_analysis->stab_data

Caption: Workflow for Solubility and Stability Testing.

The Deuterium Distinction: A Technical Guide to the Mass Shift and Application of Celecoxib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of Celecoxib-d4, a deuterated internal standard essential for the accurate quantification of the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. Herein, we delve into the precise mass shift of this compound, provide detailed experimental protocols for its use in bioanalytical methods, and present key quantitative data in a clear, comparative format.

Understanding the Mass Shift: The Role of Deuterium Labeling

This compound is a stable isotope-labeled version of Celecoxib, specifically designed for use as an internal standard in mass spectrometry-based assays. The key to its utility lies in the predictable and stable increase in its molecular weight due to the incorporation of deuterium atoms.

Chemical Structure and Isotopic Labeling:

The molecular formula of Celecoxib is C₁₇H₁₄F₃N₃O₂S. In this compound, four hydrogen atoms on the benzenesulfonamide ring are replaced with deuterium atoms. This results in the IUPAC name: 2,3,5,6-tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide.

The mass shift is a direct consequence of the difference in mass between a proton (¹H) and a deuteron (²H or D). The introduction of four deuterium atoms results in a nominal mass increase of 4 Da.

Table 1: Molecular Weight Comparison of Celecoxib and this compound

CompoundMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
CelecoxibC₁₇H₁₄F₃N₃O₂S381.37381.0813
This compoundC₁₇H₁₀D₄F₃N₃O₂S385.40385.1064

Data sourced from PubChem CID 2662 and CID 46780205.

This precise mass difference allows for the simultaneous detection of both the analyte (Celecoxib) and the internal standard (this compound) by a mass spectrometer, while their nearly identical chemical and physical properties ensure they behave similarly during sample preparation and chromatographic separation.

Experimental Protocol: Quantification of Celecoxib using this compound by LC-MS/MS

The following is a representative protocol for the quantification of Celecoxib in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies reported in peer-reviewed literature and should be adapted and validated for specific laboratory conditions.

2.1. Materials and Reagents:

  • Celecoxib reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

2.2. Stock and Working Solutions Preparation:

  • Celecoxib Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Celecoxib in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Celecoxib stock solution with a 50:50 mixture of methanol and water to create calibration standards at appropriate concentrations (e.g., ranging from 1 ng/mL to 2000 ng/mL). Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

2.3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2.4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Both have been successfully used.

    • Detection: Multiple Reaction Monitoring (MRM).

Table 2: Example MRM Transitions for Celecoxib and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Celecoxib382.1316.0Positive
This compound386.1320.0Positive

Note: The specific m/z values may vary slightly depending on the instrument and adducts formed. These should be optimized in the user's laboratory.

Quantitative Data and Method Validation

The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods. The following tables summarize typical validation parameters for LC-MS/MS assays for Celecoxib quantification.

Table 3: Linearity and Sensitivity of a Typical LC-MS/MS Assay

ParameterTypical Value
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.3 ng/mL

Table 4: Precision and Accuracy of a Typical LC-MS/MS Assay

Quality Control (QC) LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Low QC (e.g., 3 ng/mL)< 10%< 10%± 15%
Medium QC (e.g., 100 ng/mL)< 8%< 8%± 15%
High QC (e.g., 1500 ng/mL)< 5%< 5%± 15%

Table 5: Recovery and Matrix Effect

ParameterTypical Value
Extraction Recovery> 85%
Matrix EffectMinimal to negligible

Visualizing Workflows and Pathways

4.1. Experimental Workflow for Celecoxib Quantification

The following diagram illustrates the general workflow for the quantification of Celecoxib in a biological matrix using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with this compound (IS) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Tandem Mass Spectrometry Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Quantify using Calibration Curve ratio->curve

Caption: Workflow for Celecoxib quantification using an internal standard.

4.2. Celecoxib's Mechanism of Action: COX-2 Inhibition Pathway

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This pathway is crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

cox2_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation celecoxib Celecoxib celecoxib->cox2 Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme pathway.

Technical Guide to the Certificate of Analysis for Celecoxib-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Celecoxib-d4, a deuterated analog of the selective COX-2 inhibitor, Celecoxib. This document is intended to assist researchers in understanding the quality control parameters and analytical techniques used to ensure the identity, purity, and quality of this stable isotope-labeled standard.

Physicochemical Properties

This compound is primarily used as an internal standard in pharmacokinetic and metabolic studies of Celecoxib, enabling precise quantification by mass spectrometry.[1][2][3][4] The key physical and chemical properties are summarized below.

PropertyValueSource
Chemical Name 2,3,5,6-tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[3][5][6]
CAS Number 544686-20-6[3][5][7]
Molecular Formula C₁₇H₁₀D₄F₃N₃O₂S[2][5][8]
Molecular Weight 385.40 g/mol [2][6][8]
Appearance White to light yellow solid[2][3]
Storage 2-8°C Refrigerator[3]

Analytical Specifications and Typical Data

A Certificate of Analysis for this compound quantifies its purity and confirms its identity through various analytical tests. The table below outlines common specifications.

TestSpecificationTypical Method
Appearance Conforms to StandardVisual Inspection
Identity (¹H-NMR) Conforms to StructureNuclear Magnetic Resonance
Identity (MS) Conforms to StructureMass Spectrometry
Purity (HPLC) >95%[5]
Isotopic Purity ≥98%Mass Spectrometry

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of results. Below are representative protocols for the key analytical tests performed on this compound.

HPLC is used to separate this compound from any non-labeled Celecoxib, isomers, and other impurities.

  • Objective: To determine the chemical purity of the this compound sample by separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Detailed Protocol:

ParameterDescription
Column Reversed-phase C18, e.g., Symmetry C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase Isocratic mixture of Methanol and 10 mM Ammonium Acetate (75:25, v/v)[1] or Acetonitrile and 5.0 mM Ammonium Acetate (70:30, v/v)
Flow Rate 0.7 - 1.0 mL/min[9]
Column Temperature 40°C
Detection Wavelength 251 nm[10] or 220 nm[9]
Injection Volume 10 µL
Sample Preparation The sample is accurately weighed and dissolved in a suitable diluent, such as acetonitrile or methanol, to a known concentration.[9] The solution is filtered through a 0.22-µm filter before injection.

Mass spectrometry confirms the molecular weight of this compound and is used to determine its isotopic enrichment. It is often coupled with liquid chromatography (LC-MS/MS).

  • Objective: To confirm the identity by matching the molecular mass and fragmentation pattern, and to quantify the level of deuterium incorporation.

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detailed Protocol:

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), typically in negative or positive mode.[1]
Analysis Mode Multiple Reaction Monitoring (MRM) is used for quantification.[1][11]
MRM Transition For this compound (internal standard): m/z 384 → 320 (Negative ESI)[1]. For Celecoxib: m/z 380 → 316 (Negative ESI)[1] or m/z 382.2 → 214.1 (Positive ESI).
Sample Preparation The sample is diluted in the mobile phase or a suitable solvent for direct infusion or LC-MS analysis.

¹H-NMR is a powerful tool for confirming the chemical structure. For this compound, the absence of signals from the deuterated phenyl ring is a key identifying feature.

  • Objective: To confirm the molecular structure and the specific positions of deuterium labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).

  • Detailed Protocol:

ParameterDescription
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆)[12]
Expected Signals The ¹H-NMR spectrum is expected to show signals for the methyl protons (~2.3 ppm), the sulfonamide protons (~7.5 ppm), and the protons of the non-deuterated aromatic ring (~7.2 ppm).[13] A key confirmation is the significant reduction or absence of signals in the ~7.5-7.9 ppm region corresponding to the deuterated phenylsulfonamide moiety.[12][13]
Reference Tetramethylsilane (TMS) is used as an internal standard.

Visualized Workflows and Structures

The following diagram illustrates the logical workflow for generating a Certificate of Analysis for a chemical standard like this compound.

cluster_0 Quality Control Process cluster_1 Specific Analyses cluster_2 Review & Approval cluster_3 Final Output Sample Sample Receipt & Login Prep Sample Preparation Sample->Prep Assign Batch No. Testing Analytical Testing Prep->Testing HPLC HPLC (Purity) Testing->HPLC MS MS (Identity, Isotopic Purity) Testing->MS NMR NMR (Structure) Testing->NMR Other Other Tests (e.g., Appearance) Testing->Other Review Data Review & Verification HPLC->Review MS->Review NMR->Review Other->Review CoA_Gen CoA Generation Review->CoA_Gen Data Conforms Approval Final Approval CoA_Gen->Approval CoA_Doc Certificate of Analysis (Released) Approval->CoA_Doc

Caption: Workflow for the generation of a Certificate of Analysis.

This diagram shows the chemical structure of Celecoxib with the four deuterium atoms highlighted on the phenylsulfonamide ring.

cluster_structure This compound Structure img_node lbl Deuterium (D) atoms shown in place of Hydrogen (H) on the phenylsulfonamide ring.

Caption: Chemical structure of this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Celecoxib in Human Plasma using Celecoxib-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of celecoxib in human plasma. The use of a stable isotope-labeled internal standard, Celecoxib-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The described protocol, involving a straightforward protein precipitation extraction and rapid chromatographic separation, is suitable for high-throughput pharmacokinetic and bioequivalence studies.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Accurate and reliable quantification of celecoxib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for quantitative bioanalysis. Since deuterated standards are chemically and physically almost identical to the analyte, they co-elute during chromatography and experience similar ionization effects, effectively normalizing for variations in sample extraction and instrument response.[1] This leads to improved data quality and reliability.

This document provides a comprehensive protocol for the determination of celecoxib in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Experimental

Materials and Reagents
  • Celecoxib reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium acetate

  • Formic acid

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: A system capable of delivering reproducible gradients at analytical flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column (e.g., 55 mm × 2 mm, 3 µm) is suitable.[1]

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of celecoxib and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare intermediate working solutions of celecoxib by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.

  • Calibration Standards (CS): Prepare calibration standards by spiking drug-free human plasma with the celecoxib working solutions to achieve a concentration range of 7.0 to 1800 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations within the calibration range.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (CS, QC, or unknown), add 200 µL of the this compound internal standard working solution in methanol.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 55 mm x 2 mm, 3 µm[1]
Mobile Phase Methanol:10 mM Ammonium Acetate (75:25, v/v)[1]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time < 4 minutes

Mass Spectrometry:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[1]
MRM Transitions See Table 1
Collision Energy Optimized for each transition
Dwell Time 200 ms

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Celecoxib380316
This compound384320

Note: The specific voltages and gas flows should be optimized for the particular mass spectrometer being used.

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, precision, and accuracy.

Table 2: Summary of Quantitative Performance

ParameterResult
Linearity Range 7.0 - 1800 ng/mL[1]
Correlation Coefficient (r²) > 0.99[2]
Lower Limit of Quantification (LLOQ) 7.0 ng/mL[1]
Intra-assay Precision (%RSD) < 4%[1]
Inter-assay Precision (%RSD) < 4%[1]
Intra-assay Accuracy (%Bias) < 6%[1]
Inter-assay Accuracy (%Bias) < 6%[1]

The use of this compound as an internal standard effectively compensates for any potential matrix effects and ensures the reliability of the results. The method demonstrates excellent linearity over the specified concentration range and achieves a low LLOQ, making it suitable for pharmacokinetic studies where low concentrations of celecoxib may be present. The precision and accuracy of the method are well within the acceptable limits for bioanalytical method validation.

Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • Label microcentrifuge tubes for each calibration standard, quality control sample, and unknown plasma sample.

  • Allow all plasma samples and reagents to thaw to room temperature.

  • Pipette 100 µL of each plasma sample into its respective labeled tube.

  • Add 200 µL of the internal standard working solution (this compound in methanol) to each tube.

  • Cap the tubes and vortex for 30 seconds at high speed.

  • Place the tubes in a microcentrifuge and spin at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a 96-well plate or autosampler vials.

  • Seal the plate or vials and place them in the autosampler for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (this compound in Methanol, 200 µL) plasma->is vortex1 Vortex (30s) is->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Celecoxib calibration->quantification

Caption: Experimental workflow for the quantification of celecoxib in human plasma.

internal_standard_logic cluster_analyte Analyte (Celecoxib) cluster_is Internal Standard (this compound) cluster_process Analytical Process analyte_response Variable Response ratio Ratio (Analyte/IS) analyte_response->ratio is_response Known Concentration Variable Response is_response->ratio sample_prep Sample Preparation sample_prep->analyte_response sample_prep->is_response lc_injection LC Injection lc_injection->analyte_response lc_injection->is_response ionization Ionization ionization->analyte_response ionization->is_response concentration Accurate Concentration ratio->concentration

Caption: Rationale for using an internal standard in quantitative analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of celecoxib in human plasma. The use of this compound as an internal standard is critical for achieving accurate and precise results by correcting for variability in the analytical process. This method is well-suited for regulated bioanalysis in support of clinical and preclinical studies.

References

Application Note: Quantitative Analysis of Celecoxib in Human Plasma Using Celecoxib-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Celecoxib in human plasma using a stable isotope-labeled internal standard, Celecoxib-d4. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and accurate quantification. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Celecoxib.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] This selective action reduces the production of prostaglandins, which are mediators of pain and inflammation in various conditions such as osteoarthritis and rheumatoid arthritis.[2][4] Accurate quantification of Celecoxib in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[5][6] This document provides a detailed protocol for the determination of Celecoxib in human plasma using LC-MS/MS with this compound as the internal standard.

Signaling Pathway of Celecoxib

Celecoxib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of action of Celecoxib.

Experimental Workflow

Quant_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add this compound (Internal Standard) Plasma->IS Precipitation Protein Precipitation (e.g., with Methanol) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Results Concentration Calculation Quantification->Results

Caption: Experimental workflow for Celecoxib quantification.

Experimental Protocols

Materials and Reagents
  • Celecoxib certified reference standard

  • This compound certified reference standard[5]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium acetate

  • Formic acid

  • Human plasma (with anticoagulant)

  • Deionized water

Equipment
  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

Preparation of Stock and Working Solutions
  • Celecoxib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Celecoxib and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Celecoxib Working Solutions: Prepare a series of working solutions by serially diluting the Celecoxib stock solution with methanol to achieve concentrations for calibration standards and quality control (QC) samples.

  • This compound Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 200 ng/mL.

Sample Preparation
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution (200 ng/mL) to each plasma sample, except for the blank samples.

  • Vortex mix for 10 seconds.

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
Column C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium acetate in water
Mobile Phase B Methanol
Gradient Isocratic or gradient elution (e.g., 75% B)[7]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[7]
MRM Transitions Celecoxib: m/z 380 → 316 This compound: m/z 384 → 320[7]
Collision Energy Optimized for the specific instrument
Ion Source Temp. 500 °C

Method Validation Data

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 5 to 2000 ng/mL.[8][9]

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Celecoxib5 - 2000> 0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four different QC levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ7< 4%< 4%94 - 106%94 - 106%
Low QC20< 4%< 4%94 - 106%94 - 106%
Mid QC200< 4%< 4%94 - 106%94 - 106%
High QC1600< 4%< 4%94 - 106%94 - 106%
Data adapted from representative studies.[7]
Recovery

The extraction recovery of Celecoxib from human plasma was determined at three QC concentrations.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low QC2087 - 98%
Mid QC20087 - 98%
High QC160087 - 98%
Data adapted from representative studies.[6]

Conclusion

The described LC-MS/MS method for the quantification of Celecoxib in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for various research applications, including pharmacokinetic and bioequivalence studies.

References

Application Notes and Protocols for Pharmacokinetic Studies of Celecoxib Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Accurate determination of its pharmacokinetic profile is crucial for drug development, bioequivalence studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as a deuterated form of Celecoxib, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

These application notes provide a detailed protocol for the determination of Celecoxib in human plasma using an LC-MS/MS method with a deuterated internal standard. Representative pharmacokinetic data are also presented to serve as a reference for researchers.

Experimental Protocols

Bioanalytical Method for Celecoxib in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the quantification of Celecoxib in human plasma.[1]

1. Materials and Reagents

  • Celecoxib reference standard

  • Celecoxib-D4 (deuterated internal standard)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Human plasma (blank, from a certified vendor)

  • Deionized water

2. Standard and Internal Standard Stock Solutions

  • Prepare stock solutions of Celecoxib and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of Celecoxib by serial dilution of the stock solution with methanol to cover the desired calibration range.

  • Prepare a working internal standard solution of this compound at an appropriate concentration in methanol.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add a specified amount of the this compound internal standard working solution.

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

4. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of delivering a stable flow rate.

  • Column: A C18 analytical column (e.g., 55 mm x 2 mm, 3 µm particle size) is suitable for the separation.[1]

  • Mobile Phase: A mixture of methanol and 10 mM ammonium acetate (75:25, v/v) can be used.[1]

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).

5. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative electrospray ionization (ESI-) is effective for Celecoxib.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Celecoxib: m/z 380 → 316[1]

    • This compound (Internal Standard): m/z 384 → 320[1]

  • Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

6. Calibration and Quality Control

  • Prepare calibration standards by spiking blank human plasma with known concentrations of Celecoxib.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process calibration standards and QC samples along with the unknown study samples.

  • The concentration of Celecoxib in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Data Presentation

Representative Pharmacokinetic Parameters of Celecoxib

The following table summarizes the pharmacokinetic parameters of Celecoxib in healthy volunteers following a single oral administration of a 200 mg dose. This data is representative and can be used for comparative purposes.

Pharmacokinetic ParameterMean ± SDUnits
Cmax (Maximum Plasma Concentration)686.83 ± 211.35ng/mL
Tmax (Time to Maximum Concentration)2.50 ± 1.22hours
AUC0-t (Area Under the Curve from 0 to t)5157.12 ± 1499.46ng·hr/mL
AUC0-∞ (Area Under the Curve from 0 to infinity)5911.48 ± 1363.51ng·hr/mL
t1/2 (Elimination Half-life)8.79 ± 5.49hours
Vd (Apparent Volume of Distribution)458.93 ± 323.28L
CL (Apparent Clearance)35.91 ± 9.85L/hr

Data adapted from a study in healthy Thai volunteers.

Visualizations

Experimental Workflow for Bioanalytical Method

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Celecoxib in human plasma.

experimental_workflow plasma Human Plasma Sample (100 µL) add_is Add this compound (Internal Standard) plasma->add_is add_meoh Add Methanol (Protein Precipitation) add_is->add_meoh vortex Vortex add_meoh->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject msms Tandem Mass Spectrometry (MRM Detection) hplc->msms integration Peak Area Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Bioanalytical workflow for Celecoxib quantification in plasma.

Signaling Pathway of Celecoxib

The diagram below illustrates the mechanism of action of Celecoxib, highlighting its selective inhibition of the COX-2 enzyme in the arachidonic acid pathway.

celecoxib_moa phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_cox1 Prostaglandins (Gastric Protection, Platelet Aggregation) cox1->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (Inflammation, Pain, Fever) cox2->prostaglandins_cox2 celecoxib Celecoxib celecoxib->cox2 Selective Inhibition

References

Bioanalytical Method Development for Celecoxib in Human Plasma using Celecoxib-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a comprehensive guide for the development and validation of a bioanalytical method for the quantification of Celecoxib in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Celecoxib-d4 is utilized as the internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Accurate and reliable quantification of Celecoxib in biological matrices is crucial for clinical and preclinical research. This application note details a robust LC-MS/MS method for the determination of Celecoxib in human plasma, employing a stable isotope-labeled internal standard, this compound, to compensate for matrix effects and variability in sample processing.

Experimental Protocols

Materials and Reagents
  • Celecoxib reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata-X) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C8 or C18, with appropriate dimensions and particle size)

Sample Preparation

Two common extraction techniques are presented below. The choice of method may depend on laboratory preference, sample throughput requirements, and desired recovery.

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 300 µL of human plasma, add the internal standard (this compound) solution. Vortex to mix. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute Celecoxib and this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

  • To a 200 µL plasma sample, add 50 µL of internal standard (this compound) solution.[1]

  • Add 500 µL of 100% acetonitrile to precipitate proteins.[1]

  • Vortex the mixture and then centrifuge at 3000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube and add 500 µL of water before analysis.[1]

Liquid Chromatography (LC) Conditions
  • Column: ACE C8-300 (50 × 4.0 mm, 3.0 μm) or Agilent ZORBAX XDB-C18 (2.1 × 50 mm, 5 µm).[1][2]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 1.0 mmol ammonium acetate or 0.2% formic acid in water). A common mobile phase composition is Acetonitrile/Water/Formic acid (60/40/0.2).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 2.0 µL.

  • Column Temperature: Ambient or controlled (e.g., 40 °C).

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for Celecoxib.

  • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Celecoxib and this compound. While specific parameters for this compound are not widely published, they are expected to be similar to other deuterated analogs like Celecoxib-d7. The transitions for Celecoxib are well-documented.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Celecoxib380.0315.9
This compound (IS)384.0 (anticipated)320.0 (anticipated)

Note: The m/z values for this compound are anticipated based on the addition of 4 Da to the parent molecule. These values should be confirmed experimentally by infusing the this compound standard into the mass spectrometer.

Data Presentation and Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Linearity and Range

The linearity of the method should be assessed by analyzing calibration standards at a minimum of five different concentrations.

ParameterResult
Linearity Range5 - 4000 ng/mL
Correlation Coefficient (r²)> 0.999

Data compiled from multiple sources indicating common ranges.[1][2][3]

Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated at low, medium, and high quality control (QC) concentrations.

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% of Nominal)
Low< 7.2%1.15% - 4.93%85.5% - 115%
Medium< 7.2%1.15% - 4.93%85.5% - 115%
High< 7.2%1.15% - 4.93%85.5% - 115%

Data represents a summary of typical performance characteristics reported in literature.[2][3][4]

Lower Limit of Quantification (LLOQ)

The LLLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

ParameterValue
LLOQ2.5 - 10 ng/mL

Values obtained from various validated methods.[2][3]

Recovery and Matrix Effect

Extraction recovery and matrix effect should be assessed to ensure the sample preparation is efficient and that endogenous plasma components do not interfere with quantification.

ParameterResult
Mean Relative Recovery~85.5%
IS-Normalized Matrix Factor0.99 - 1.03

These values indicate minimal matrix effect and consistent recovery.[2]

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample Receipt add_is Add this compound (IS) sample->add_is extraction Sample Extraction (SPE or LLE) add_is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc_injection LC Injection reconstitution->lc_injection ms_detection MS/MS Detection (MRM Mode) lc_injection->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing report Report Generation data_processing->report

Caption: Bioanalytical workflow for Celecoxib quantification.

Logical Relationship of Method Validation

validation_relationship method Bioanalytical Method linearity Linearity & Range method->linearity precision Precision method->precision accuracy Accuracy method->accuracy lloq LLOQ method->lloq recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability method->stability

Caption: Key parameters for method validation.

References

Application Notes and Protocols for the Use of Celecoxib-d4 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. Understanding its metabolic fate is crucial for drug development, safety assessment, and explaining inter-individual variability in patient response. Celecoxib-d4, a deuterated analog of celecoxib, serves as an ideal internal standard (IS) for the accurate quantification of celecoxib and its metabolites in biological matrices during drug metabolism and pharmacokinetic (DMPK) studies. Its utility lies in its near-identical chemical and physical properties to the parent drug, allowing it to mimic the analyte's behavior during sample extraction, chromatography, and ionization in mass spectrometry, thus correcting for variations in these processes.

Metabolic Pathway of Celecoxib

Celecoxib undergoes extensive hepatic metabolism with less than 3% of the drug being excreted unchanged.[1][2] The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib. This reaction is predominantly catalyzed by CYP2C9, with a minor contribution from CYP3A4.[1][2][3] Hydroxycelecoxib is then further oxidized to carboxycelecoxib by cytosolic alcohol dehydrogenases.[2] These metabolites, which are pharmacologically inactive, can then be conjugated with glucuronic acid to form glucuronide conjugates before excretion in the feces and urine.[1][2][4]

Celecoxib_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase Glucuronide Carboxycelecoxib Glucuronide Carboxycelecoxib->Glucuronide UGTs

Caption: Metabolic pathway of Celecoxib.

Application: Bioanalytical Method for Pharmacokinetic Studies

This section outlines a typical experimental workflow for quantifying celecoxib in plasma samples from a pharmacokinetic study, utilizing this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with this compound (IS) Plasma->Spike Extract Protein Precipitation or SPE Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate Inject Inject Sample onto LC System Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios (Celecoxib / this compound) Integrate->Calculate Quantify Quantify Concentration using Calibration Curve Calculate->Quantify

Caption: Bioanalytical workflow for celecoxib quantification.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Celecoxib Stock Solution (1 mg/mL): Accurately weigh 10 mg of celecoxib and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Celecoxib Working Standards: Prepare a series of working standards by serially diluting the celecoxib stock solution with a 50:50 mixture of methanol and water to achieve concentrations for the calibration curve (e.g., ranging from 10 ng/mL to 2000 ng/mL).

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Plasma)
  • Pipette 100 µL of plasma sample (or calibration standard or quality control sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC) System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC-MS/MS MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Celecoxib382.1316.1
This compound386.1320.1
Table 2: Typical Bioanalytical Method Validation Parameters
ParameterTypical Range
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Recovery> 85%
Table 3: Pharmacokinetic Parameters of Celecoxib in Healthy Volunteers (Single 200 mg Oral Dose)
ParameterMean Value (± SD)
Cmax (ng/mL)705 ± 210
Tmax (hr)2.8 ± 0.6
AUC₀-t (ng·hr/mL)4280 ± 1370
t₁/₂ (hr)11.2 ± 4.1

Note: The values in Tables 2 and 3 are representative and may vary depending on the specific study and analytical method.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of celecoxib in biological matrices. The detailed protocols and application notes provided herein offer a robust framework for researchers in drug metabolism to design and execute reliable bioanalytical assays. This approach is fundamental for elucidating the pharmacokinetic profile of celecoxib and understanding its metabolic pathways, which is critical for both preclinical and clinical drug development.

References

Application Note: Quantification of Celecoxib in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of celecoxib in human plasma. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Accurate and reliable quantification of celecoxib in human plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated LC-MS/MS method for celecoxib quantification.

Experimental

Materials and Reagents
  • Celecoxib reference standard (>99% purity)

  • Celecoxib-d7 (Internal Standard, IS)

  • HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)

  • Ammonium formate

  • Formic acid

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: Waters Alliance HT 2795 or equivalent[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Micro)[1]

  • Analytical Column: ACE C8-300 (50 x 4.0 mm, 3.0 µm) or Zorbax SB-C18 (4.6 x 150 mm, 5 µm)[1][2]

Standard and Sample Preparation

Stock Solutions: Prepare stock solutions of celecoxib and the internal standard (celecoxib-d7) in methanol at a concentration of 1 mg/mL.

Calibration Standards and Quality Control (QC) Samples: Prepare working solutions by serially diluting the stock solutions with a mixture of methanol and water. Spike these working solutions into blank human plasma to obtain calibration standards and QC samples at various concentration levels.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of human plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (celecoxib-d7).

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[3][4]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography
ParameterCondition
Column ACE C8-300 (50 x 4.0 mm, 3.0 µm)[2]
Mobile Phase Methanol:1.0 mM Ammonium Acetate (80:20, v/v)[2]
Flow Rate 0.2 mL/min[3][4]
Injection Volume 10 µL
Column Temperature 40°C
Run Time < 2 minutes[3][4]
Mass Spectrometry
ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)[2]
MRM Transitions Celecoxib: m/z 380.0 → 315.9[2]
Celecoxib-d7 (IS): m/z 387.0 → 323.0[2]
Ion Source Temperature 700 °C[5]
Ionspray Voltage -4500 V[5]

Method Validation Summary

The method was validated according to established guidelines.

Validation ParameterResult
Linearity Range 10 - 4000 ng/mL[2]
Correlation Coefficient (r²) > 0.9995[3]
Lower Limit of Quantification (LLOQ) 10 ng/mL[2][3]
Intra-day Precision (%CV) 1.08% to 7.81%[3][4]
Inter-day Precision (%CV) 1.15% to 4.93%[3][4]
Accuracy 85.5% (mean relative recovery)[2]
Recovery > 70%[5]
Matrix Effect IS-normalized matrix factor ranged from 0.99-1.03[2]

Experimental Workflows and Protocols

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add Internal Standard (Celecoxib-d7) Plasma->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C8 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Overall workflow for celecoxib quantification.

G start Start: 200 µL Plasma add_is Add 50 µL Internal Standard (Celecoxib-d7) start->add_is add_mtbe Add 1 mL MTBE add_is->add_mtbe vortex Vortex for 5 minutes add_mtbe->vortex centrifuge Centrifuge at 10,000 rpm for 10 minutes vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate under Nitrogen transfer->evaporate reconstitute Reconstitute with 200 µL Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Detailed sample preparation protocol.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of celecoxib in human plasma. The simple liquid-liquid extraction procedure and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method has been successfully validated and applied to bioequivalence studies.[3][4]

References

Application Note: High-Throughput Bioanalysis of Celecoxib in Human Plasma using Celecoxib-d4 as an Internal Standard for Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). It is widely prescribed for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. To ensure the therapeutic equivalence of generic formulations of celecoxib, regulatory agencies require bioequivalence studies. A robust, accurate, and high-throughput bioanalytical method is crucial for the successful conduct of these studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of celecoxib in human plasma, utilizing its stable isotope-labeled counterpart, Celecoxib-d4, as the internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision.

This method has been successfully applied to a pivotal bioequivalence study comparing a test formulation of 200 mg celecoxib capsules against the reference product. The study was a single-dose, randomized, open-label, two-period crossover design conducted in healthy human volunteers under fasting conditions.

Experimental Protocols

Bioequivalence Study Design

A standard single-dose, two-way crossover study design is employed. Healthy male and female volunteers are randomly assigned to receive a single 200 mg capsule of either the test or reference celecoxib formulation, followed by a washout period of one week before receiving the alternate formulation. Blood samples are collected at predetermined time points over a 48-hour period post-dose. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Sample Preparation

A simple and rapid protein precipitation method is utilized for the extraction of celecoxib and the internal standard from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of human plasma.

  • Spike with 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Analytical Column C18 column (e.g., 55 mm x 2 mm, 3 µm)
Mobile Phase Methanol : 10 mM Ammonium Acetate (75:25, v/v)[1]
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometer SCIEX API 4000 or equivalent
Ionization Mode Negative Electrospray Ionization (ESI)[1]
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Celecoxib380316200-25
This compound (IS)384320200-25

Method Validation

The bioanalytical method was fully validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation parameters included selectivity, linearity, accuracy, precision, recovery, and stability.

Table 3: Summary of Method Validation Results

ParameterResultAcceptance Criteria
Linearity Range 7.0 - 1800 ng/mL[1]Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) 7.0 ng/mL[1]S/N > 10, acceptable precision and accuracy
Intra-assay Precision (RSD%) < 4%[1]≤ 15% (≤ 20% at LLOQ)
Inter-assay Precision (RSD%) < 4%[1]≤ 15% (≤ 20% at LLOQ)
Intra-assay Accuracy (% Bias) Within ±6%[1]Within ±15% (±20% at LLOQ)
Inter-assay Accuracy (% Bias) Within ±6%[1]Within ±15% (±20% at LLOQ)
Recovery > 85%Consistent, precise, and reproducible
Stability (Freeze-thaw, Short-term, Long-term) Stable% Change within ±15%

Visualizations

Bioequivalence_Study_Workflow cluster_study_conduct Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Statistical Analysis subject_recruitment Subject Recruitment & Screening dosing_period1 Period 1: Dosing (Test or Reference) subject_recruitment->dosing_period1 blood_sampling1 Blood Sampling (0-48h) dosing_period1->blood_sampling1 washout Washout Period (1 week) blood_sampling1->washout dosing_period2 Period 2: Dosing (Alternate Formulation) washout->dosing_period2 blood_sampling2 Blood Sampling (0-48h) dosing_period2->blood_sampling2 sample_preparation Plasma Sample Preparation blood_sampling2->sample_preparation lcms_analysis LC-MS/MS Analysis sample_preparation->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing pk_parameter_calculation Pharmacokinetic Parameter Calculation (Cmax, AUC) data_processing->pk_parameter_calculation statistical_analysis Bioequivalence Statistical Analysis (90% CI) pk_parameter_calculation->statistical_analysis final_report Final Study Report statistical_analysis->final_report

Caption: Workflow of a typical bioequivalence study for celecoxib.

Sample_Preparation_Workflow start Start: Thawed Plasma Sample add_is Spike with this compound (IS) start->add_is add_methanol Add Methanol (Protein Precipitation) add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject into LC-MS/MS supernatant_transfer->injection

Caption: Plasma sample preparation workflow using protein precipitation.

Caption: LC-MS/MS analytical workflow for celecoxib quantification.

Conclusion

The described LC-MS/MS method for the determination of celecoxib in human plasma using this compound as an internal standard is simple, rapid, sensitive, and robust. The method meets all regulatory requirements for bioanalytical method validation and is highly suitable for supporting high-throughput bioequivalence studies of celecoxib formulations. The use of a stable isotope-labeled internal standard ensures the highest quality data for pharmacokinetic analysis. This application note provides a comprehensive protocol for researchers and scientists involved in the development and testing of generic drug products.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Celecoxib using High-Performance Liquid Chromatography (HPLC). Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Accurate and precise analytical methods are crucial for its determination in bulk drug substances, pharmaceutical formulations, and biological matrices during research, development, and quality control processes. This note outlines validated HPLC methods, including detailed experimental protocols for sample and standard preparation, and summarizes key performance parameters.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of Celecoxib, reversed-phase HPLC with UV detection is a common, reliable, and robust method. The principle involves the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. This document details established methodologies that can be adapted for various applications, from routine quality control of pharmaceutical products to pharmacokinetic studies in biological fluids.

Experimental Protocols

Protocol 1: Analysis of Celecoxib in Bulk and Pharmaceutical Dosage Forms

This protocol is adapted from validated methods for the quality control of Celecoxib in bulk powder and capsule/tablet formulations.[1][2][3][4]

1. Materials and Reagents

  • Celecoxib Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Triethylamine

  • Water (HPLC Grade or equivalent)

  • 0.45 µm Membrane Filters

2. Chromatographic Conditions

ParameterCondition 1[3][4]Condition 2[1]Condition 3[2]
Column C18 (250 x 4.6 mm, 5 µm)L11 (Phenyl) (250 x 4.6 mm, 5 µm)[1][5]C18[2]
Mobile Phase Methanol:Acetonitrile (70:30 v/v)[3][4]Monobasic Potassium Phosphate Buffer (pH 3.0):Methanol:Acetonitrile (60:30:10 v/v/v)[1][5]Acetonitrile:Water:Triethylamine:Orthophosphoric Acid (600:400:1:1 v/v/v/v)[2]
Flow Rate 1.0 mL/min[2][3][4]2.0 mL/min[1]1.0 mL/min[2]
Detection (UV) 254 nm[3][4]215 nm[1]220 nm[2]
Injection Volume 20 µL[2]25 µL[1][5]20 µL[2]
Column Temperature Ambient[3][4]60°C[1][5]Room Temperature[2]
Retention Time ~3.2 min[3][4]Not Specified~9.5 min[2]

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the chosen mobile phase composition as detailed in the table above. Filter through a 0.45 µm membrane filter and degas by sonication for approximately 10-15 minutes before use.[1][2][3]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of Celecoxib reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (typically methanol or mobile phase).[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the desired linear range (e.g., 10-100 µg/mL).[3][4]

  • Sample Preparation (Tablets/Capsules):

    • Weigh and finely powder at least 20 tablets or the contents of 20 capsules.[1]

    • Accurately weigh a portion of the powder equivalent to a specific amount of Celecoxib (e.g., 200 mg) and transfer it to a suitable volumetric flask (e.g., 200 mL).[1]

    • Add a portion of the diluent (approximately 50-70% of the flask volume) and sonicate for 10-15 minutes to ensure complete dissolution.[1][6]

    • Dilute to the final volume with the diluent and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[1][2]

    • Perform a final dilution if necessary to bring the concentration into the range of the calibration curve.[1]

Protocol 2: Analysis of Celecoxib in Human Plasma

This protocol is intended for pharmacokinetic studies and requires a more rigorous sample clean-up to remove plasma proteins and other interfering substances.[7]

1. Materials and Reagents

  • As in Protocol 1, plus:

  • Flutamide (or other suitable internal standard)

  • n-Hexane

  • Isoamyl Alcohol

  • Phosphate Buffer (0.5 M, pH 5.0)

  • Nitrogen Gas Supply

2. Chromatographic Conditions

ParameterCondition[7]
Column C18 µ-Bondapak[7]
Mobile Phase 0.01M KH2PO4 (pH 4.0):Acetonitrile (60:40 v/v)[7]
Flow Rate Not Specified
Detection (UV) 260 nm[7][8]
Injection Volume 50 µL[7]
Column Temperature Ambient

3. Preparation of Solutions

  • Standard Stock Solution (Celecoxib & Internal Standard): Prepare stock solutions of Celecoxib (e.g., 100 µg/mL) and the internal standard (e.g., 50 µg/mL) in methanol.[7]

  • Calibration Standards in Plasma: Spike blank human plasma with appropriate volumes of the Celecoxib working solutions to create calibration standards covering the desired concentration range (e.g., 0.01-2.0 µg/mL).[7]

4. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of plasma sample (or calibration standard) in a test tube, add 50 µL of the internal standard solution.[7]
  • Add 50 µL of phosphate buffer (0.5 M, pH 5.0) and vortex for 30 seconds.[7]
  • Add 5 mL of the extraction solvent (n-Hexane:Isoamyl Alcohol, 97:3 v/v).[7]
  • Vortex vigorously for 1 minute, followed by centrifugation at 3000 rpm for 15 minutes to separate the layers.[7]
  • Carefully transfer the upper organic layer to a clean test tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.[7]
  • Reconstitute the residue in 80 µL of the mobile phase.[7]
  • Inject 50 µL of the reconstituted sample into the HPLC system.[7]

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from various validated HPLC methods for Celecoxib analysis.

Table 1: Linearity and Range

Linearity Range (µg/mL)Correlation Coefficient (r²)Matrix / Dosage FormReference
10-100>0.999Bulk / Pharmaceutical[3][4]
25-1200.9999Dosage Forms[1]
14000-26000 (mcg)Not SpecifiedCapsule[2]
0.01-2.0>0.995Human Plasma[7]

Table 2: Accuracy and Precision

ParameterResultConcentration LevelMatrix/Dosage FormReference
Accuracy (% Recovery) 99.99 - 100.41%[4]80%, 100%, 120%Bulk / Pharmaceutical[3]
97 - 99%[1]LOQ, 100%, 200%Dosage Forms[1]
99.53 - 99.75%[2]Not SpecifiedCapsule[2]
Precision (% RSD) < 2%Not SpecifiedBulk / Pharmaceutical[4]
0.3%[1]Not SpecifiedDosage Forms[1]
0.6555%[2]System PrecisionCapsule[2]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

LOD (µg/mL)LOQ (µg/mL)Matrix / Dosage FormReference
0.69[3][4]2.12[3][4]Bulk / Pharmaceutical[3][4]
Not Specified0.01[7]Human Plasma[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Celecoxib in a pharmaceutical formulation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing start Start prep_std Prepare Celecoxib Standard Solutions start->prep_std prep_sample Prepare Sample Solution (from Capsules/Tablets) start->prep_sample prep_mobile Prepare & Degas Mobile Phase start->prep_mobile end_node End injection Inject Standards & Samples prep_std->injection prep_sample->injection instrument_setup Instrument Setup & Column Equilibration prep_mobile->instrument_setup instrument_setup->injection chrom_sep Chromatographic Separation injection->chrom_sep Elution detection UV Detection chrom_sep->detection Data Acquisition peak_integration Peak Integration & Calibration Curve Generation detection->peak_integration quantification Quantification of Celecoxib in Sample peak_integration->quantification report Generate Report quantification->report report->end_node

Caption: General workflow for HPLC analysis of Celecoxib from pharmaceutical dosage forms.

References

Application Notes and Protocols for the Bioanalysis of Celecoxib-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). Accurate quantification of Celecoxib and its stable isotope-labeled internal standard, Celecoxib-d4, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Mechanism of Action of Celecoxib

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[1][2] By blocking COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.

Celecoxib_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of action of Celecoxib.

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. The ideal method should be simple, rapid, cost-effective, and provide high recovery and low matrix effects. Below is a summary of quantitative data for SPE, LLE, and PPT for Celecoxib analysis.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery >88% - 92.4%[2]94.4%>80%[3]
Method C18 or Poly (divinylbenzene-co-N-vinylpyrrolidone) cartridgesEffervescence-assisted dispersive liquid-liquid microextractionAcetonitrile or Methanol
Linearity Range 0.01–2 mg/L0.5-1000 µg/LNot explicitly stated
Limit of Quantification (LOQ) 0.002 mg/LNot explicitly stated7.0 ng/mL
Key Advantages High purity of extract, potential for automationHigh recovery, effective for a wide range of analytesSimple, fast, and inexpensive
Key Disadvantages Higher cost, more complex method developmentCan be labor-intensive, may form emulsionsLess clean extract, potential for significant matrix effects

Experimental Protocols

The following are detailed protocols for the preparation of plasma samples containing this compound for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

This protocol is adapted from a method for Celecoxib in rat plasma.

Materials:

  • Poly (divinylbenzene-co-N-vinylpyrrolidone) SPE cartridges

  • Methanol

  • Acetonitrile

  • Deionized water

  • Acidifying agent (e.g., formic acid)

  • Internal standard spiking solution (this compound in methanol)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., methanol)

Workflow Diagram:

SPE_Workflow Start Start Plasma_Sample Plasma Sample (e.g., 0.5 mL) Start->Plasma_Sample Acidify_Spike Acidify and Spike with this compound Plasma_Sample->Acidify_Spike Load_Sample Load Sample Acidify_Spike->Load_Sample SPE_Condition SPE Cartridge Conditioning SPE_Condition->Load_Sample Wash Wash Cartridge Load_Sample->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Caption: Solid-Phase Extraction (SPE) workflow.

Procedure:

  • Sample Pre-treatment: To 0.5 mL of plasma, add the internal standard (this compound) and acidify the sample.

  • SPE Cartridge Conditioning: Condition the poly (divinylbenzene-co-N-vinylpyrrolidone) SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances. The wash solution will depend on the specific cartridge and interferences.

  • Elution: Elute Celecoxib and this compound from the cartridge with 1 mL of a mixture of acetonitrile and methanol (1:1, v/v).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of reconstitution solution (e.g., methanol) compatible with the LC-MS mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

This protocol is based on an effervescence-assisted dispersive liquid-liquid microextraction method.

Materials:

  • Methanol

  • Chloroform (extraction solvent)

  • Oxalic acid

  • Sodium bicarbonate

  • Internal standard spiking solution (this compound in methanol)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution

Workflow Diagram:

LLE_Workflow Start Start Plasma_Sample Plasma Sample (e.g., 10 mL) Start->Plasma_Sample Adjust_pH_Spike Adjust pH to 6 and Spike with this compound Plasma_Sample->Adjust_pH_Spike Add_Bicarbonate Add Sodium Bicarbonate to Sample Adjust_pH_Spike->Add_Bicarbonate Prepare_Extraction_Mix Prepare Extraction Mixture (Methanol, Oxalic Acid, Chloroform) Add_Extraction_Mix Add Extraction Mixture Prepare_Extraction_Mix->Add_Extraction_Mix Add_Bicarbonate->Add_Extraction_Mix Vortex_Centrifuge Vortex and Centrifuge Add_Extraction_Mix->Vortex_Centrifuge Collect_Organic_Layer Collect Organic Layer Vortex_Centrifuge->Collect_Organic_Layer Evaporate Evaporate to Dryness Collect_Organic_Layer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow.

Procedure:

  • Sample Pre-treatment: Adjust the pH of 10 mL of plasma to 6.0 and spike with the internal standard (this compound).

  • Effervescence Agent: Add 0.8 g of sodium bicarbonate to the sample tube.

  • Extraction Solvent Preparation: In a separate tube, mix 2 mL of methanol, 0.4 g of oxalic acid, and 60 µL of chloroform.

  • Extraction: Add the extraction solvent mixture to the plasma sample containing sodium bicarbonate. The reaction will generate CO2, which aids in the dispersion of the extraction solvent.

  • Centrifugation: Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Collection: Carefully collect the organic layer (chloroform).

  • Evaporation: Evaporate the organic layer to dryness.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protein Precipitation (PPT)

This is a straightforward protocol for removing proteins from plasma samples.

Materials:

  • Acetonitrile or Methanol, chilled

  • Internal standard spiking solution (this compound in precipitating solvent)

  • Centrifuge (refrigerated, if possible)

  • Collection tubes or 96-well plate

Workflow Diagram:

PPT_Workflow Start Start Plasma_Sample Plasma Sample (e.g., 0.1 mL) Start->Plasma_Sample Add_Precipitant Add Cold Acetonitrile with this compound (e.g., 3:1 ratio) Plasma_Sample->Add_Precipitant Vortex Vortex Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_MS_Analysis LC-MS/MS Analysis Collect_Supernatant->LC_MS_Analysis

Caption: Protein Precipitation (PPT) workflow.

Procedure:

  • Sample Aliquoting: Aliquot 0.1 mL of plasma into a microcentrifuge tube.

  • Precipitation: Add three volumes (e.g., 0.3 mL) of cold acetonitrile or methanol containing the this compound internal standard.

  • Vortexing: Vortex the mixture vigorously for about 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or well of a 96-well plate.

  • Analysis: Directly inject an aliquot of the supernatant into the LC-MS/MS system. Alternatively, the supernatant can be evaporated and reconstituted if a concentration step is needed.

LC-MS/MS Analysis

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and selective quantification of Celecoxib and this compound.

Example LC-MS/MS Parameters:

  • LC Column: C18 column (e.g., 55 mm × 2 mm, 3 µm)

  • Mobile Phase: Methanol and 10 mM ammonium acetate (75:25, v/v)

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Celecoxib: m/z 380 → 316[4]

    • This compound: m/z 384 → 320[4]

Conclusion

The choice of sample preparation technique for this compound analysis depends on the specific requirements of the study, including the desired level of cleanliness, throughput, and available resources. Protein precipitation is the simplest and fastest method, but may suffer from matrix effects. Liquid-liquid extraction offers higher recovery but can be more labor-intensive. Solid-phase extraction provides the cleanest extracts and is amenable to automation, making it suitable for high-throughput analysis, though it is the most expensive option. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate method for their bioanalytical needs.

References

Application of Celecoxib-d4 in Preclinical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Celecoxib-d4 in preclinical research. This compound is a deuterated analog of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). In preclinical studies, this compound is primarily utilized as an internal standard (IS) for the accurate quantification of Celecoxib in various biological matrices. Its use is critical for pharmacokinetic (PK), pharmacodynamic (PD), and metabolism studies, ensuring the reliability and reproducibility of analytical data.

Application as an Internal Standard in Bioanalysis

This compound is the ideal internal standard for the quantification of Celecoxib using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its structural similarity and identical physicochemical properties to Celecoxib, it co-elutes and experiences similar ionization efficiency, which effectively compensates for variations in sample preparation and instrument response.

A validated UPLC-MS/MS method has been established for the simultaneous quantification of Celecoxib and its metabolites in rat plasma. This method demonstrates high sensitivity, selectivity, and reproducibility, making it suitable for preclinical pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated UPLC-MS/MS method for the determination of Celecoxib in rat plasma, utilizing a deuterated internal standard.

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
CelecoxibRat Plasma20 - 800> 0.99

Table 2: Accuracy and Precision (Intra-day and Inter-day)

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Celecoxib20 (LQC)7.08100.271.9287.9
Celecoxib400 (MQC)3.4399.852.0291.2
Celecoxib800 (HQC)2.1599.282.0190.5

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.

Table 3: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Celecoxib504.798.1
This compound 385.6 102.8

Experimental Protocols

This section provides a detailed protocol for the quantification of Celecoxib in rat plasma using this compound as an internal standard.

Materials and Reagents
  • Celecoxib and this compound reference standards

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Rat plasma (blank)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Celecoxib and this compound by dissolving the appropriate amount of each compound in acetonitrile.

  • Working Standard Solutions: Prepare serial dilutions of the Celecoxib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of rat plasma into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample (except for blank samples).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

UPLC-MS/MS Conditions
  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Agilent SB-C18 (or equivalent)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of Celecoxib from endogenous plasma components.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Signaling Pathway of Celecoxib

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Mechanism of action of Celecoxib via inhibition of the COX-2 pathway.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_animal_study In-Vivo Study cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Analysis Dosing Dosing of Celecoxib to Rats Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation IS_Spiking Spiking with This compound (IS) Plasma_Separation->IS_Spiking Protein_Precipitation Protein Precipitation with Acetonitrile IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC_Separation UPLC Separation Supernatant_Collection->UPLC_Separation MS_Detection MS/MS Detection (MRM) UPLC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Workflow for a typical preclinical pharmacokinetic study of Celecoxib.

Metabolism of Celecoxib

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib (Metabolite) Celecoxib->Hydroxycelecoxib CYP2C9 Carboxycelecoxib Carboxycelecoxib (Metabolite) Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase

Caption: Primary metabolic pathway of Celecoxib in preclinical models.

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for Celecoxib-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Celecoxib-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometry parameters and to offer troubleshooting solutions for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for this compound in mass spectrometry?

A1: For the deuterated internal standard this compound, the recommended multiple reaction monitoring (MRM) transition in negative ionization mode is from the precursor ion (Q1) with a mass-to-charge ratio (m/z) of 384 to the product ion (Q3) with an m/z of 320.

Q2: What is a typical starting point for collision energy when optimizing for this compound?

A2: While optimal collision energy is instrument-dependent and should be determined empirically, a reasonable starting point for Celecoxib is around 30 eV. For this compound, a similar initial value can be used, followed by a systematic optimization process as outlined in the experimental protocols below.

Q3: How does deuterium labeling affect the mass spectrometry parameters compared to the non-deuterated Celecoxib?

A3: The four deuterium atoms in this compound increase its mass by four atomic mass units, resulting in a different precursor ion (m/z 384) compared to Celecoxib (m/z 380). While the fragmentation pattern is generally similar, the optimal collision energy and cone voltage may differ slightly. It is crucial to optimize these parameters specifically for this compound to ensure maximum sensitivity and accurate quantification.

Q4: What are some common sample preparation techniques for analyzing Celecoxib and this compound in biological matrices?

A4: Common and effective sample preparation techniques include:

  • Protein Precipitation (PPT): A simple and rapid method using solvents like acetonitrile or methanol to remove proteins from plasma or serum samples.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids, offering a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte, resulting in a very clean sample and minimizing matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for this compound Incorrect MRM transition settings.Verify the precursor ion is set to m/z 384 and the product ion to m/z 320.
Suboptimal ionization.Optimize the ion source parameters, including temperature, gas flows, and spray voltage. Ensure the mass spectrometer is in negative ionization mode.
Poor fragmentation.Systematically optimize the collision energy and cone voltage specifically for the m/z 384 -> 320 transition.
High Background Noise or Interferences Matrix effects from the biological sample.Employ a more rigorous sample cleanup method such as SPE. Modify the chromatographic gradient to better separate this compound from interfering compounds.
Contamination in the LC-MS system.Flush the LC system and mass spectrometer with appropriate cleaning solutions. Run blank injections to ensure the system is clean.
Inconsistent Peak Areas or Poor Reproducibility Inconsistent sample preparation.Ensure precise and consistent pipetting and extraction procedures for all samples and standards.
Variation in ionization efficiency.Use a stable isotope-labeled internal standard like this compound to normalize for variations in sample preparation and instrument response. Ensure the internal standard is added at the beginning of the sample preparation process.
Chromatographic issues (e.g., peak splitting, tailing).Inspect the analytical column for degradation or clogging. Optimize the mobile phase composition and gradient.
Isotopic Crosstalk from Celecoxib Contribution of the M+4 isotope of Celecoxib to the this compound signal.While generally minimal, if high concentrations of Celecoxib are analyzed, assess the isotopic contribution in a sample containing only Celecoxib. If significant, correct the this compound response accordingly.

Experimental Protocols

Optimization of Mass Spectrometry Parameters

A systematic approach is essential for optimizing the cone voltage and collision energy to achieve the highest sensitivity for this compound.

Methodology:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and robust signal.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate.

  • Set the mass spectrometer to monitor the precursor ion of this compound (m/z 384) in negative ionization mode.

  • Ramp the cone voltage across a relevant range (e.g., 10-60 V) while keeping the collision energy low (e.g., 5 eV) and monitor the intensity of the precursor ion. The cone voltage that yields the highest and most stable signal should be selected.

  • With the optimized cone voltage , set the mass spectrometer to monitor the product ion (m/z 320).

  • Ramp the collision energy across a range (e.g., 10-50 eV) and monitor the intensity of the product ion. The collision energy that produces the most intense and stable product ion signal is the optimal value.

Sample Preparation: Protein Precipitation

This protocol provides a general method for extracting Celecoxib and this compound from plasma samples.

Methodology:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical mass spectrometry parameters for Celecoxib and this compound. Note that optimal values can vary between different mass spectrometer models and should be determined empirically.

Table 1: Mass Spectrometry Parameters for Celecoxib and this compound

Parameter Celecoxib This compound
Ionization Mode Negative ESINegative ESI
Precursor Ion (Q1, m/z) 380384
Product Ion (Q3, m/z) 316320
Typical Cone Voltage (V) 20 - 4020 - 40
Typical Collision Energy (eV) 25 - 3525 - 35

Visualizations

Optimization_Workflow cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_result Final Parameters Start Prepare this compound Standard Solution Infuse Infuse into MS Start->Infuse Optimize_CV Ramp Cone Voltage (Monitor Precursor Ion) Infuse->Optimize_CV Set Q1 to m/z 384 Optimize_CE Ramp Collision Energy (Monitor Product Ion) Optimize_CV->Optimize_CE Set Optimal CV Final_Params Optimized Cone Voltage & Collision Energy Optimize_CE->Final_Params Set Optimal CE Troubleshooting_Logic Start Low/No Signal for This compound Check_MRM Are MRM settings correct (384 -> 320)? Start->Check_MRM Check_Ionization Is MS in negative ionization mode? Check_MRM->Check_Ionization Yes Solution_MRM Correct MRM settings Check_MRM->Solution_MRM No Optimize_Params Are MS parameters (CV, CE) optimized? Check_Ionization->Optimize_Params Yes Solution_Ionization Switch to negative ionization mode Check_Ionization->Solution_Ionization No Solution_Optimize Perform parameter optimization Optimize_Params->Solution_Optimize No

Technical Support Center: Bioanalysis of Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Celecoxib.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bioanalysis of Celecoxib, particularly concerning matrix effects.

Question: I am observing poor recovery of Celecoxib from plasma samples. What are the possible causes and solutions?

Answer:

Poor recovery of Celecoxib can stem from several factors related to your sample preparation and extraction protocol. Here are some common causes and troubleshooting steps:

  • Suboptimal pH during Extraction: The extraction efficiency of Celecoxib is pH-dependent. Ensure the pH of your plasma sample is optimized for the chosen extraction method (LLE or SPE).

  • Inefficient Protein Precipitation: If using a protein precipitation (PPT) protocol, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to plasma is adequate for complete protein removal. Insufficient precipitation can lead to Celecoxib being trapped in the protein pellet.

  • Improper SPE Cartridge Conditioning or Elution: For Solid-Phase Extraction (SPE), inadequate conditioning of the cartridge can lead to poor retention of Celecoxib. Similarly, the elution solvent may not be strong enough to completely recover the analyte. Consider re-evaluating the conditioning, loading, washing, and elution steps of your SPE protocol.

  • Analyte Adsorption: Celecoxib may adsorb to the surfaces of collection tubes or pipettes. Using low-adsorption labware can help mitigate this issue.

Question: My results show significant ion suppression for Celecoxib in the LC-MS/MS analysis. How can I mitigate this?

Answer:

Ion suppression is a common matrix effect that can significantly impact the accuracy and sensitivity of your assay. Here are several strategies to address this:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. Consider switching from a simple protein precipitation method to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These methods are better at removing phospholipids and other interfering substances.

  • Optimize Chromatography: Modifying your chromatographic conditions can help separate Celecoxib from co-eluting matrix components.

    • Use a different stationary phase: Consider columns with different selectivities (e.g., C8, phenyl-hexyl) to alter the retention of Celecoxib relative to interfering compounds.

    • Adjust the mobile phase gradient: A shallower gradient can improve the resolution between Celecoxib and interfering peaks.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Celecoxib-d7) is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also decrease the analyte concentration to below the lower limit of quantification (LLOQ).

Question: I'm seeing high variability in my quality control (QC) samples. What could be the cause?

Answer:

High variability in QC samples often points to inconsistencies in the analytical method. Here are some areas to investigate:

  • Inconsistent Sample Preparation: Ensure that each step of your sample preparation protocol is performed consistently for all samples. This includes precise pipetting, consistent vortexing times, and uniform evaporation of solvents.

  • Matrix Effects from Different Lots of Biological Matrix: The composition of plasma can vary between individuals and lots, leading to different matrix effects. It is crucial to evaluate the matrix effect using at least six different sources of blank matrix during method validation.

  • Analyte Instability: Assess the stability of Celecoxib in the biological matrix under different storage conditions (freeze-thaw cycles, benchtop stability, long-term storage).[1]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of Celecoxib bioanalysis?

A1: A matrix effect is the alteration of the ionization efficiency of Celecoxib by co-eluting endogenous components present in the biological sample (e.g., plasma, blood). This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can compromise the accuracy and precision of the analytical method.

Q2: How can I quantitatively assess the matrix effect for my Celecoxib assay?

A2: The matrix effect can be quantified by calculating the matrix factor (MF). The most common method is the post-extraction spike method. The MF is determined by comparing the peak area of Celecoxib in a spiked, extracted blank matrix to the peak area of Celecoxib in a pure solution at the same concentration. An IS-normalized MF is often used to account for the compensatory effect of the internal standard.

Q3: Which sample preparation method is best for minimizing matrix effects for Celecoxib?

A3: While protein precipitation (PPT) is a simple and fast method, it is often insufficient for removing all interfering matrix components. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts and minimizing matrix effects. The choice between SPE and LLE will depend on the specific requirements of your assay, such as desired recovery, sample throughput, and cost.

Q4: What are the typical recovery rates for Celecoxib using different extraction methods?

A4: Recovery rates for Celecoxib can vary depending on the specific protocol and laboratory. However, published methods report recoveries greater than 88% for SPE using C18 cartridges and above 70% for a salting-out liquid-liquid extraction method.[1][2]

Q5: What type of internal standard (IS) is recommended for Celecoxib bioanalysis?

A5: The use of a stable isotope-labeled (SIL) internal standard, such as Celecoxib-d7, is highly recommended. A SIL-IS has physicochemical properties that are very similar to the analyte, causing it to behave almost identically during sample preparation and LC-MS/MS analysis, which allows it to effectively compensate for matrix effects and variability in extraction recovery.

Data on Sample Preparation Methods for Celecoxib

The following table summarizes quantitative data from various studies on the bioanalysis of Celecoxib, highlighting the performance of different sample preparation techniques.

Sample Preparation MethodAnalyte/ISRecovery (%)Matrix Effect (%)Biological MatrixReference
Solid-Phase Extraction (C18)Celecoxib> 88%Not explicitly statedHuman Plasma[2]
Salting-out Liquid-Liquid ExtractionCelecoxib73.2 - 74.5%93.2 - 97.0%Rat Blood[1]
Effervescence-Assisted Dispersive Liquid-Liquid MicroextractionCelecoxibHighNot explicitly statedHuman Plasma[3]

Detailed Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Celecoxib in Human Plasma

This protocol is a general guideline based on commonly used SPE methods for Celecoxib.[2]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 250 µL of human plasma, add the internal standard solution.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute Celecoxib and the internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Salting-Out Liquid-Liquid Extraction (LLE) Protocol for Celecoxib in Rat Blood

This protocol is based on a published method for the extraction of Celecoxib from rat blood.[1]

  • Sample Preparation: To 50 µL of a rat blood sample, add the internal standard.

  • Protein Precipitation & LLE: Add a solution of acetonitrile containing a salt (e.g., ammonium acetate) to precipitate proteins and facilitate the partitioning of Celecoxib into the organic layer.

  • Vortexing and Centrifugation: Vortex the mixture vigorously to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Supernatant Transfer: Transfer the supernatant (organic layer) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

Experimental_Workflow Bioanalytical Workflow for Celecoxib cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Plasma/Blood Sample Collection AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Extraction (SPE, LLE, or PPT) AddIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the bioanalysis of Celecoxib.

Troubleshooting_Tree Troubleshooting Matrix Effects in Celecoxib Bioanalysis Start Inaccurate/Imprecise Results CheckRecovery Poor Analyte Recovery? Start->CheckRecovery CheckMatrixEffect Significant Matrix Effect? CheckRecovery->CheckMatrixEffect No OptimizeExtraction Optimize Extraction Protocol (pH, solvent, SPE sorbent) CheckRecovery->OptimizeExtraction Yes ImproveCleanup Improve Sample Cleanup (Switch to SPE/LLE) CheckMatrixEffect->ImproveCleanup Yes Validated Method Validated CheckMatrixEffect->Validated No OptimizeExtraction->CheckRecovery OptimizeChroma Optimize Chromatography (Gradient, column) ImproveCleanup->OptimizeChroma UseSIL_IS Use Stable Isotope-Labeled IS OptimizeChroma->UseSIL_IS UseSIL_IS->Validated

Caption: A decision tree for troubleshooting matrix effects.

References

Technical Support Center: Optimizing Chromatographic Peak Shape for Celecoxib-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic peak shape for Celecoxib-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered during the analysis of this compound?

A1: The most common issues are peak tailing, peak fronting, and peak broadening. Peak tailing is particularly prevalent for Celecoxib and its deuterated analog due to its weakly acidic nature, which can lead to secondary interactions with the stationary phase.

Q2: How does the pKa of Celecoxib influence its chromatography?

A2: Celecoxib is a weakly acidic compound. Its state of ionization is dependent on the pH of the mobile phase. Operating near the pKa of the analyte can lead to inconsistent ionization and result in poor peak shape, particularly tailing. It is crucial to control the mobile phase pH to ensure a consistent and single ionic form of the analyte.

Q3: Is the chromatographic behavior of this compound expected to be different from Celecoxib?

A3: The chromatographic behavior of this compound is expected to be nearly identical to that of unlabeled Celecoxib. The small difference in molecular weight due to deuterium substitution typically does not significantly alter the physicochemical properties that govern chromatographic retention and peak shape in reverse-phase HPLC. Therefore, methods developed for Celecoxib can be readily adapted for this compound.

Q4: What type of analytical column is best suited for this compound analysis?

A4: Reversed-phase columns, particularly C18 and phenyl stationary phases, have been successfully used for the analysis of Celecoxib.[1][2][3][4][5] C18 columns provide good hydrophobic retention, while phenyl columns can offer alternative selectivity due to π-π interactions with the aromatic rings of Celecoxib.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common peak shape issues.

Issue 1: Peak Tailing

Peak tailing is observed when the peak asymmetry factor is greater than 1. This is a common issue for weakly acidic compounds like Celecoxib.

Potential Causes and Solutions

CauseRecommended Solution
Secondary Interactions with Silanol Groups Acidify the mobile phase with additives like formic acid (0.1%) or use a phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate) to maintain a low pH (around 3.0).[1][2] This suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions.
Mobile Phase pH Near Analyte pKa Adjust the mobile phase pH to be at least 2 units below the pKa of Celecoxib to ensure it is in a single, non-ionized form.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Use of an Inappropriate Column Use a high-purity, end-capped C18 or a phenyl column to minimize silanol interactions.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Adjust Mobile Phase pH with Acid/Buffer check_ph->adjust_ph No check_load Is Sample Concentration/Volume High? check_ph->check_load Yes adjust_ph->check_load reduce_load Reduce Injection Volume/Concentration check_load->reduce_load Yes check_column Is Column Old or Contaminated? check_load->check_column No reduce_load->check_column flush_column Flush or Replace Column check_column->flush_column Yes check_column_type Using a High-Purity, End-Capped Column? check_column->check_column_type No flush_column->check_column_type change_column Switch to a Suitable Column check_column_type->change_column No solution Peak Shape Improved check_column_type->solution Yes change_column->solution

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

Issue 2: Peak Fronting

Peak fronting, where the asymmetry factor is less than 1, is less common for this compound but can occur.

Potential Causes and Solutions

CauseRecommended Solution
Sample Solvent Stronger than Mobile Phase Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Overload Decrease the amount of sample injected onto the column.
Column Collapse or Void Replace the column.

Logical Relationship for Peak Fronting Causes

peak_fronting Peak Fronting solvent_mismatch Strong Sample Solvent peak_fronting->solvent_mismatch column_overload Column Overload peak_fronting->column_overload column_issue Column Degradation (Void) peak_fronting->column_issue

Caption: Primary causes leading to chromatographic peak fronting.

Issue 3: Peak Broadening

Broad peaks can compromise resolution and sensitivity.

Potential Causes and Solutions

CauseRecommended Solution
Large Extra-Column Volume Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
High Flow Rate Optimize the flow rate. Slower flow rates generally lead to better efficiency and sharper peaks, but increase analysis time.[6]
Column Temperature Fluctuations Use a column oven to maintain a stable temperature. Increasing the temperature can sometimes improve peak shape by reducing mobile phase viscosity.[6]
Guard Column or Column Frit Blockage Replace the guard column or back-flush the analytical column (if permissible by the manufacturer).
Inappropriate Mobile Phase Composition Optimize the organic-to-aqueous ratio in the mobile phase.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on established methods for Celecoxib analysis and is suitable for this compound.[1][2][3][4][5]

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Option A (Acidified): Acetonitrile and 0.1% formic acid in water (v/v ratio to be optimized, e.g., 60:40).

    • Option B (Buffered): Acetonitrile and 10 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid (v/v ratio to be optimized).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound standard in the mobile phase to a suitable concentration.

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) Detection

This protocol is suitable for higher throughput and sensitivity.

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer.

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B

    • 2.6-3.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: Electrospray ionization (ESI) in positive or negative mode, with multiple reaction monitoring (MRM) for this compound transitions.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters from various published methods for Celecoxib, which can be used as a starting point for optimizing this compound analysis.

ParameterMethod 1Method 2Method 3Method 4
Column C18 (250x4.6mm, 5µm)C18 (250x4.6mm, 5µm)C18 (250x4.6mm, 5µm)C18
Mobile Phase Acetonitrile:Water:Triethylamine:Orthophosphoric acid (600:400:1:1)[3]Methanol:Acetonitrile (70:30 v/v)[4]Methanol:Water (85:15 v/v)[5]Acetonitrile:10mM KH2PO4 pH 3.2 (50:50 v/v)[2]
Flow Rate (mL/min) 1.0[3]1.0[4]Not Specified1.0[2]
Detection (nm) 220[3]254[4]251[5]250[2]
Retention Time (min) 9.5[3]3.2[4]Not Specified9.6[2]

References

Technical Support Center: Celecoxib-d4 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Celecoxib-d4 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally considered a stable internal standard for bioanalytical methods?

A1: Yes, this compound is widely used as an internal standard in validated LC-MS/MS methods for the quantification of celecoxib in biological matrices such as human plasma. Studies have demonstrated its stability under typical bioanalytical conditions, including short-term storage at room temperature, long-term storage at -80°C, and multiple freeze-thaw cycles.[1][2] However, as with any deuterated standard, potential stability issues should be carefully considered and evaluated during method development and validation.

Q2: What is deuterium back-exchange and can it affect my this compound internal standard?

Q3: Can the deuterium labeling in this compound cause a chromatographic shift compared to unlabeled celecoxib?

A3: Yes, a chromatographic shift, also known as an isotope effect, can occur where the deuterated internal standard has a slightly different retention time than the unlabeled analyte. This is due to the small differences in physicochemical properties between the C-H and C-D bonds. While this is not a degradation issue, it is a critical experimental parameter to monitor. If the analyte and internal standard do not co-elute, it can lead to differential matrix effects and impact the accuracy and precision of the quantification.

Q4: What are the optimal storage conditions for this compound and stock solutions?

A4: For long-term storage, this compound as a solid should be stored at 2-8°C.[3] Stock solutions of this compound should be stored at -20°C or -80°C to minimize degradation. It is crucial to prevent repeated freeze-thaw cycles of stock solutions. Aliquoting the stock solution into single-use vials is highly recommended.

Q5: How many freeze-thaw cycles can plasma samples containing this compound undergo?

A5: A validation study for a bioanalytical method using this compound demonstrated its stability through three freeze-thaw cycles.[2] It is best practice to minimize the number of freeze-thaw cycles for any biological sample. If more than three cycles are anticipated, a thorough stability evaluation should be performed.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of this compound signal over time in processed samples (Autosampler instability) Degradation of this compound in the autosampler vial.1. Verify the stability of processed samples in the autosampler over the expected run time. 2. Consider using a cooled autosampler to minimize degradation. 3. Re-prepare samples if they have been in the autosampler for an extended period.
Inconsistent or drifting internal standard response across a batch 1. Inconsistent pipetting of the internal standard. 2. Degradation of the internal standard in the stock or working solution. 3. Matrix effects affecting the ionization of this compound.1. Ensure pipettes are calibrated and pipetting technique is consistent. 2. Prepare fresh working solutions of the internal standard for each batch. 3. Evaluate matrix effects during method validation by analyzing samples from at least six different sources of the biological matrix.
Presence of unlabeled celecoxib in blank samples spiked only with this compound 1. Isotopic impurity in the this compound standard (presence of unlabeled celecoxib). 2. In-source fragmentation or back-exchange of this compound.1. Check the certificate of analysis for the isotopic purity of the this compound standard. 2. Optimize MS source conditions to minimize in-source fragmentation. 3. Investigate the possibility of back-exchange by incubating this compound in the biological matrix at different temperatures and for varying durations.
Different retention times for celecoxib and this compound Isotope effect.1. This is often expected. Ensure that the chromatographic peak shapes are good for both the analyte and the internal standard. 2. The integration of both peaks should be consistent. 3. If the retention time difference is significant and leads to differential matrix effects, consider optimizing the chromatographic method to achieve co-elution or near co-elution.

Quantitative Data Summary

While specific quantitative degradation rates for this compound are not extensively published, a bioanalytical method validation study reported the following stability data:

Stability Test Conditions Result
Short-Term Stability Room temperature for 6 hoursStable[2]
Freeze-Thaw Stability Three cyclesStable[2]
Long-Term Stability -80°C for 28 daysStable[2]
Autosampler Stability Processed samples at 25°C for 24 hoursStable[2]

Experimental Protocols

Protocol 1: Evaluation of Freeze-Thaw Stability of this compound in Human Plasma

Objective: To assess the stability of this compound in human plasma after multiple freeze-thaw cycles.

Materials:

  • Human plasma (drug-free)

  • This compound stock solution

  • LC-MS/MS system

Procedure:

  • Spike a pool of human plasma with this compound at a known concentration (e.g., mid-range of the calibration curve).

  • Aliquot the spiked plasma into multiple polypropylene tubes.

  • Analyze a set of aliquots immediately (Cycle 0) to establish the baseline concentration.

  • Freeze the remaining aliquots at -80°C for at least 12 hours.

  • Thaw a set of aliquots completely at room temperature. This constitutes one freeze-thaw cycle (Cycle 1).

  • Refreeze the thawed aliquots at -80°C for at least 12 hours.

  • Repeat the freeze-thaw process for the desired number of cycles (e.g., three cycles).

  • After the final thaw, process all samples (from all cycles) and analyze them using a validated LC-MS/MS method.

  • Calculate the percentage stability at each cycle relative to the baseline (Cycle 0). The acceptance criterion is typically that the mean concentration at each cycle should be within ±15% of the baseline concentration.

Protocol 2: Evaluation of Short-Term (Bench-Top) Stability of this compound in Human Plasma

Objective: To determine the stability of this compound in human plasma at room temperature over a specific period.

Materials:

  • Human plasma (drug-free)

  • This compound stock solution

  • LC-MS/MS system

Procedure:

  • Spike a pool of human plasma with this compound at a known concentration.

  • Aliquot the spiked plasma into multiple tubes.

  • Analyze a set of aliquots immediately (Time 0) to establish the baseline concentration.

  • Keep the remaining aliquots on the bench at room temperature (approximately 25°C).

  • At predetermined time points (e.g., 2, 4, 6, and 8 hours), process a set of aliquots and analyze them.

  • Calculate the percentage stability at each time point relative to the baseline (Time 0). The acceptance criterion is typically that the mean concentration at each time point should be within ±15% of the baseline concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis start Spike Plasma with this compound aliquot Aliquot Spiked Plasma start->aliquot ft_cycle Freeze-Thaw Cycles aliquot->ft_cycle Freeze at -80°C st_stability Short-Term Stability (Bench-Top) aliquot->st_stability Store at Room Temp lt_stability Long-Term Storage aliquot->lt_stability Store at -80°C process Sample Processing (e.g., Protein Precipitation) ft_cycle->process st_stability->process lt_stability->process lcms LC-MS/MS Analysis process->lcms data Data Analysis lcms->data

Caption: Experimental workflow for evaluating this compound stability.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent Internal Standard (IS) Response check_prep Review Sample Preparation Procedure start->check_prep check_solution Check IS Stock/Working Solution Integrity start->check_solution check_matrix Evaluate Matrix Effects start->check_matrix sol_pipette Verify Pipetting Accuracy check_prep->sol_pipette sol_fresh Prepare Fresh IS Solutions check_solution->sol_fresh sol_validation Perform Matrix Effect Experiment check_matrix->sol_validation

Caption: Troubleshooting logic for inconsistent internal standard response.

References

LC-MS/MS Technical Support Center: Troubleshooting Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with deuterated compounds in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: My deuterated internal standard (IS) has a different retention time than my analyte. Is this normal and what should I do?

A1: Yes, it is not uncommon for a deuterated internal standard to have a slightly different retention time than the non-deuterated analyte. This is known as the chromatographic isotope effect. Typically, deuterated compounds elute slightly earlier in reversed-phase chromatography.[1][2]

What to do:

  • Assess the degree of separation: A small, consistent shift may not be problematic if the peaks are symmetrical and the integration is accurate.

  • Ensure co-elution for matrix effect compensation: The primary concern with chromatographic separation is that the analyte and IS may experience different matrix effects, leading to inaccurate quantification. If significant separation occurs, it is crucial to verify that this does not impact the analyte/IS response ratio across different matrices.

  • Modify chromatographic conditions: If the separation is problematic, you can try to improve co-elution by:

    • Using a column with lower resolution.

    • Adjusting the mobile phase composition (e.g., organic solvent content).

    • Modifying the gradient slope.

Q2: I am observing a decreasing signal for my deuterated internal standard and a corresponding increase in my analyte signal over time. What could be the cause?

A2: This observation strongly suggests that your deuterated internal standard is undergoing hydrogen-deuterium (H/D) back-exchange. This is the process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent (e.g., water in the mobile phase or sample matrix).[3]

What to do:

  • Perform a Deuterium Back-Exchange Stability Test: This experiment will confirm if back-exchange is occurring under your specific experimental conditions. See the detailed protocol below.

  • Modify your mobile phase: If back-exchange is confirmed, consider:

    • Adjusting the pH of the mobile phase. H/D exchange can be pH-dependent.

    • Using a non-aqueous mobile phase if your chromatography allows.

  • Choose a more stable deuterated standard: If the issue persists, the deuterium atoms on your internal standard may be located at chemically labile positions. Consider sourcing an alternative standard with deuterium labels on more stable positions (e.g., on a carbon atom not adjacent to a heteroatom).

Q3: My calibration curve is non-linear at the lower concentrations. What could be the issue?

A3: Non-linearity at the lower end of the calibration curve, especially when using a deuterated internal standard, can often be attributed to the presence of the non-deuterated analyte as an impurity in the internal standard stock solution. This contributes to the analyte signal, causing a positive bias at low concentrations.

What to do:

  • Verify the isotopic purity of your internal standard: The isotopic purity should be high, ideally with the unlabeled form being a very minor component. See the protocol below for assessing isotopic purity.

  • Prepare a "blank" sample with only the internal standard: Analyze a sample containing only the internal standard at the concentration used in your assay. If you observe a significant signal in the analyte's MRM transition, this confirms the presence of the unlabeled analyte as an impurity.

  • Adjust the Lower Limit of Quantification (LLOQ): If a purer standard is not available, you may need to raise your LLOQ to a concentration where the contribution from the impurity is negligible (typically less than 20% of the LLOQ response).

Q4: I am observing poor peak shape (tailing or fronting) for both my analyte and deuterated internal standard. What are the common causes?

A4: Poor peak shape for both compounds suggests a general chromatographic issue rather than a problem specific to the deuterated compound. Common causes include:[4][5][6]

  • Column degradation: The column may be old or contaminated.

  • Mismatched solvent strength: The sample solvent may be too strong compared to the initial mobile phase, causing fronting.[6]

  • Secondary interactions with the stationary phase: Acidic or basic compounds can interact with residual silanols on the silica-based column, leading to tailing.[4]

  • Physical issues: Dead volumes from improper fittings or a partially blocked frit can cause peak distortion.

What to do:

  • General Troubleshooting: Follow standard LC troubleshooting procedures such as checking for leaks, ensuring proper fitting connections, and flushing the column.

  • Column Health: If the column is old or has been used with complex matrices, consider replacing it.

  • Solvent Matching: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase.

  • Mobile Phase Modifiers: For tailing of basic compounds, adding a small amount of a competing base (e.g., triethylamine) or operating at a lower pH to protonate the silanols can help. For acidic compounds, a lower pH can also suppress ionization and reduce tailing.

Troubleshooting Workflows & Signaling Pathways

Troubleshooting_Workflow cluster_start Start cluster_symptoms Symptom Identification cluster_causes Potential Causes cluster_solutions Solutions Start Problem Observed Retention_Shift Retention Time Shift Start->Retention_Shift IS_Signal_Loss IS Signal Loss / Analyte Gain Start->IS_Signal_Loss Non_Linear_Curve Non-Linear Curve (Low End) Start->Non_Linear_Curve Poor_Peak_Shape Poor Peak Shape Start->Poor_Peak_Shape Isotope_Effect Chromatographic Isotope Effect Retention_Shift->Isotope_Effect Back_Exchange H/D Back-Exchange IS_Signal_Loss->Back_Exchange IS_Impurity IS Isotopic Impurity Non_Linear_Curve->IS_Impurity LC_Issue General LC Problem Poor_Peak_Shape->LC_Issue Assess_Separation Assess Separation & Co-elution Isotope_Effect->Assess_Separation Stability_Test Perform Back-Exchange Test Back_Exchange->Stability_Test Purity_Check Check IS Purity IS_Impurity->Purity_Check LC_Troubleshoot Standard LC Troubleshooting LC_Issue->LC_Troubleshoot Back_Exchange_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_MP Prepare IS in Mobile Phase Incubate Incubate at Autosampler Temp (0, 2, 4, 8, 12, 24h) Prep_MP->Incubate Prep_Matrix Prepare IS in Blank Matrix Prep_Matrix->Incubate Inject Inject at Time Points Incubate->Inject Monitor Monitor Analyte & IS MRMs Inject->Monitor Plot Plot Peak Areas vs. Time Monitor->Plot Interpret Increase in Analyte Signal? Decrease in IS Signal? Plot->Interpret

References

Navigating Celecoxib-d4 Internal Standard Optimization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing Celecoxib-d4 as an internal standard in analytical assays, achieving optimal concentration is paramount for reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for my this compound internal standard?

A1: There is no single universal concentration. The optimal concentration of this compound is dependent on the specific analytical method, the expected concentration range of the analyte (Celecoxib), and the sensitivity of the mass spectrometer. A general best practice is to use a concentration that provides a consistent and reproducible signal-to-noise ratio (S/N) without saturating the detector. The response of the internal standard should be sufficient to ensure precise measurement, typically aiming for a peak area that is comparable to the analyte's peak area at the mid-point of the calibration curve.

Q2: My this compound signal is too high and seems to be suppressing the analyte signal. What should I do?

A2: An excessively high internal standard concentration can lead to ion suppression, where the this compound competes with the analyte for ionization, resulting in a decreased analyte signal. To address this, prepare a dilution series of your this compound working solution and re-evaluate the signal intensity. A systematic approach to finding the optimal concentration is recommended.

Q3: I am observing high variability in my this compound peak area across my sample set. What could be the cause?

A3: High variability in the internal standard signal can stem from several factors:

  • Inconsistent Pipetting: Ensure accurate and consistent addition of the internal standard to all samples, standards, and quality controls.

  • Matrix Effects: The sample matrix can enhance or suppress the ionization of the internal standard. Evaluate matrix effects by comparing the internal standard response in the neat solution versus in an extracted blank matrix.

  • Sample Preparation Inconsistency: Variations in the extraction or processing of samples can lead to inconsistent recovery of the internal standard.

  • Source Contamination: A dirty ion source can lead to erratic signal response. Regular cleaning and maintenance of the mass spectrometer are crucial.

Q4: Can the deuterium label on this compound exchange with protons from the mobile phase or sample matrix?

A4: While stable isotope-labeled internal standards are generally robust, deuterium exchange can occur under certain conditions, such as extreme pH.[1] It is advisable to avoid highly acidic or basic mobile phases and sample storage conditions if possible. To verify the integrity of your this compound, monitor for the appearance of a signal at the m/z of unlabeled Celecoxib in your internal standard working solution.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when optimizing this compound concentration.

Issue Potential Cause Recommended Action
Low this compound Signal (Low S/N) Insufficient concentration of the internal standard.Increase the concentration of the this compound working solution.
Poor ionization efficiency in the current source conditions.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Low recovery during sample preparation.Evaluate and optimize the sample extraction procedure.
High this compound Signal (Detector Saturation) Excessive concentration of the internal standard.Dilute the this compound working solution.
Inconsistent this compound Signal Across Injections Instability of the analytical system (LC pump, autosampler, MS).Perform system suitability tests to ensure the instrument is performing correctly.
Inconsistent sample volume injection.Check the autosampler for proper operation and ensure no air bubbles are in the syringe.
Analyte Signal Suppression Internal standard concentration is too high, causing competition for ionization.Reduce the concentration of the this compound internal standard.
Co-eluting matrix components are suppressing both analyte and internal standard.Improve chromatographic separation to resolve the analyte and internal standard from interfering matrix components.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

Objective: To determine the concentration of this compound that provides a stable and appropriate signal intensity without causing ion suppression of the analyte.

Materials:

  • Celecoxib reference standard

  • This compound internal standard

  • Blank matrix (e.g., plasma, urine)

  • LC-MS/MS system

  • Appropriate solvents and reagents for mobile phase and sample preparation

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).

  • Prepare a series of working solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by diluting the stock solution.

  • Prepare a set of samples containing a mid-range concentration of Celecoxib.

  • Spike each sample with a different concentration of the this compound working solution.

  • Process the samples using your established sample preparation method.

  • Analyze the samples by LC-MS/MS.

  • Evaluate the peak area and signal-to-noise ratio of both Celecoxib and this compound at each concentration.

  • Plot the analyte peak area versus the internal standard concentration. The optimal internal standard concentration should be in a range where the analyte signal is not suppressed and the internal standard signal is stable and sufficient.

Visualizing the Workflow

The following diagram illustrates the logical workflow for troubleshooting issues related to this compound internal standard performance.

G Troubleshooting Workflow for this compound Internal Standard cluster_start Start cluster_evaluation Signal Evaluation cluster_actions Corrective Actions cluster_end Resolution start Problem with IS Signal low_signal Low Signal? start->low_signal high_signal High Signal? start->high_signal variable_signal Variable Signal? start->variable_signal increase_conc Increase IS Concentration low_signal->increase_conc Yes optimize_ms Optimize MS Source low_signal->optimize_ms check_recovery Check Sample Prep Recovery low_signal->check_recovery decrease_conc Decrease IS Concentration high_signal->decrease_conc Yes check_pipetting Verify Pipetting Accuracy variable_signal->check_pipetting Yes check_matrix Evaluate Matrix Effects variable_signal->check_matrix system_suitability Perform System Suitability variable_signal->system_suitability end Optimal IS Performance increase_conc->end optimize_ms->end check_recovery->end decrease_conc->end check_pipetting->end check_matrix->end system_suitability->end

Caption: Troubleshooting workflow for this compound internal standard signal issues.

This comprehensive guide aims to equip researchers with the necessary information to effectively optimize the concentration of this compound as an internal standard, leading to more accurate and reliable analytical results.

References

Validation & Comparative

A Researcher's Guide to Internal Standards for Celecoxib Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Celecoxib-d4 with other commonly employed internal standards, supported by experimental data and detailed methodologies.

Internal standards are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. For celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, several types of internal standards are utilized, with isotopically labeled analogs like this compound being a popular choice.

The Gold Standard: Isotopically Labeled Internal Standards

Deuterated internal standards, such as this compound or Celecoxib-d7, are considered the gold standard for quantitative bioanalysis.[1] These compounds are chemically identical to celecoxib, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle mass change allows for their differentiation by a mass spectrometer while ensuring they co-elute with the analyte during chromatography. This co-elution is critical for effectively compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix.[1]

Performance Comparison of Internal Standards

The following tables summarize the performance of Celecoxib-d7 (a close analog to this compound) and two other non-isotopically labeled internal standards—atorvastatin and rofecoxib—that have been used in published analytical methods for celecoxib quantification.

Table 1: Comparison of Internal Standard Performance in Celecoxib Analysis

Internal StandardTypeMean Recovery (%)Inter- & Intra-Assay Precision (% CV)Key AdvantagesPotential DisadvantagesReference
Celecoxib-d7 Isotopically Labeled85.5<7.2Co-elution with analyte, excellent correction for matrix effects and extraction variability.Higher cost compared to structural analogs.[1]
Atorvastatin Structural AnalogNot explicitly stated, but method showed good overall precision.1.08 - 7.81Readily available, lower cost.Different chromatographic behavior and ionization efficiency compared to celecoxib may lead to inadequate correction for matrix effects.[2]
Rofecoxib Structural AnalogNot explicitly stated, but method was successfully validated.Not explicitly stated.Similar chemical structure to celecoxib.May not perfectly mimic celecoxib's behavior during sample preparation and ionization.[3][4]

CV: Coefficient of Variation

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for celecoxib quantification using different internal standards.

Protocol 1: Celecoxib Quantification using Celecoxib-d7 Internal Standard

This method is adapted from a bioequivalence study of celecoxib in human plasma.[1]

  • Sample Preparation: Solid-phase extraction (SPE) using strata-X SPE cartridges. 300 µL of human plasma is used.

  • Internal Standard: Celecoxib-d7.

  • Chromatography:

    • Column: ACE C8-300 (50 × 4.0 mm, 3.0 μm).

    • Mobile Phase: Methanol-1.0 mmol ammonium acetate solution (80:20, v/v).

    • Flow Rate: Not specified.

    • Run Time: < 2 minutes.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Ion Electrospray Ionization (ESI+).

    • Transitions:

      • Celecoxib: m/z 380.0 → 315.9

      • Celecoxib-d7: m/z 387.0 → 323.0

Protocol 2: Celecoxib Quantification using Atorvastatin Internal Standard

This method was developed for the determination of celecoxib in human plasma for a bioequivalence study.[2]

  • Sample Preparation: One-step liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE).

  • Internal Standard: Atorvastatin.

  • Chromatography:

    • Column: Luna HILIC column.

    • Mobile Phase: 10mM ammonium formate buffer (pH 3.0 with formic acid):methanol (5:95, v/v).

    • Flow Rate: 0.2 mL/min.

    • Run Time: < 2 minutes.

  • Mass Spectrometry (MS/MS):

    • Specific transitions for celecoxib and atorvastatin would be monitored in multiple reaction monitoring (MRM) mode.

Visualizing Experimental Workflow and Biological Pathways

To further aid in understanding, the following diagrams illustrate a typical experimental workflow for LC-MS/MS analysis and the key biological pathways related to celecoxib.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification (Peak Area Ratios) detection->quantification results Concentration Results quantification->results

Caption: A typical experimental workflow for the quantification of celecoxib in plasma using LC-MS/MS.

Celecoxib's Mechanism of Action: COX-2 Inhibition

Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[5] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5]

G AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Celecoxib Celecoxib Celecoxib->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: The inhibitory effect of celecoxib on the COX-2 pathway, reducing the production of inflammatory prostaglandins.

Metabolic Pathway of Celecoxib

Celecoxib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9.[6][7][8] The major metabolic pathway involves the hydroxylation of the methyl group, followed by further oxidation to a carboxylic acid.[6][7][8]

G Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase

Caption: The primary metabolic pathway of celecoxib, mediated by CYP2C9 and alcohol dehydrogenase.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable quantitative assays for celecoxib. While structural analogs like atorvastatin and rofecoxib can be used, the data strongly supports the superiority of isotopically labeled internal standards such as this compound. Their ability to co-elute with the analyte and mimic its behavior during sample processing and analysis provides more effective compensation for matrix effects and other sources of variability, ultimately leading to more accurate and precise results. For researchers requiring the highest level of data quality and integrity in their celecoxib studies, the use of a deuterated internal standard like this compound is highly recommended.

References

A Comparative Guide to Internal Standards for the Bioanalytical Method Validation of Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical step in the development and validation of robust bioanalytical methods for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. This guide provides a comparative overview of different internal standards used in the bioanalytical quantification of Celecoxib, with a focus on the widely used stable isotope-labeled standard, Celecoxib-d4 (and its close proxy, Celecoxib-d7), and other co-eluting compounds.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound or Celecoxib-d7, are considered the gold standard in quantitative bioanalysis. These compounds are structurally identical to the analyte but have a higher mass due to the incorporation of stable isotopes like deuterium (²H or D). This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation and analysis.

Comparison of Internal Standards for Celecoxib Analysis

While this compound is often the preferred choice, other compounds have been successfully used as internal standards in Celecoxib bioanalysis. The following tables summarize the performance of bioanalytical methods for Celecoxib using different internal standards, based on published literature.

Table 1: Performance Characteristics of Bioanalytical Methods for Celecoxib with Different Internal Standards
ParameterCelecoxib-d7[1]Atorvastatin[2][3][4]Rofecoxib[5]
Lower Limit of Quantitation (LLOQ) 10.0 ng/mL10 ng/mL5 µg/L (5 ng/mL)
Linear Dynamic Range 10.0-4000 ng/mL10-2000 ng/mLNot explicitly stated
Intra-batch Precision (% CV) <7.2%1.08% to 7.81%Not explicitly stated
Inter-batch Precision (% CV) <7.2%1.15% to 4.93%Not explicitly stated
Mean Relative Recovery 85.5%Not explicitly statedNot explicitly stated
Matrix Effect (IS-normalized) 0.99-1.03Not explicitly statedNot explicitly stated
Table 2: Chromatographic and Mass Spectrometric Conditions
ParameterMethod with Celecoxib-d7[1]Method with Atorvastatin[2][3][4]Method with Rofecoxib[5]
Chromatographic Column ACE C8-300 (50 × 4.0 mm, 3.0 µm)Luna HILICNot explicitly stated
Mobile Phase Methanol-1.0 mmol ammonium acetate solution (80:20 v/v)10mM ammonium formate buffer (pH 3.0 with formic acid):methanol (5:95, v/v)Not explicitly stated
Ionization Mode Negative IonizationNot explicitly statedAtmospheric Pressure Chemical Ionization (APCI)
MRM Transition (Celecoxib) m/z 380.0 → 315.9Not explicitly statedNot explicitly stated
MRM Transition (Internal Standard) m/z 387.0 → 323.0Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. The following are summaries of the experimental protocols for the methods cited above.

Method 1: Using Celecoxib-d7 as an Internal Standard[1]
  • Sample Preparation: Solid-phase extraction (SPE) using strata-X SPE cartridges was employed to extract Celecoxib and the internal standard from 300 µl of human plasma.

  • Chromatography: Chromatographic separation was achieved on an ACE C8-300 column with an isocratic mobile phase of methanol and 1.0 mmol ammonium acetate solution (80:20, v/v).

  • Mass Spectrometry: Detection was performed using a mass spectrometer in negative ionization mode. The multiple reaction monitoring (MRM) transitions were m/z 380.0 → 315.9 for Celecoxib and m/z 387.0 → 323.0 for Celecoxib-d7.

Method 2: Using Atorvastatin as an Internal Standard[2][3][4]
  • Sample Preparation: A one-step liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) was used for sample cleanup.

  • Chromatography: Celecoxib and Atorvastatin were separated on a Luna HILIC column using an isocratic mobile phase of 10mM ammonium formate buffer (pH 3.0) and methanol (5:95, v/v) at a flow rate of 0.2 mL/min.

  • Mass Spectrometry: The analytes were detected by tandem mass spectrometry.

Method 3: Using Rofecoxib as an Internal Standard[5]
  • Sample Preparation: Liquid-liquid extraction was used to process the plasma samples.

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) was used for separation.

  • Mass Spectrometry: Detection was carried out using mass spectrometry with an atmospheric pressure chemical ionization (APCI) source.

Visualizing the Workflow: Bioanalytical Method Cross-Validation

Cross-validation of bioanalytical methods is essential when two or more different methods are used to generate data for the same study. The following diagram illustrates a typical workflow for such a cross-validation.

Bioanalytical_Method_Cross_Validation_Workflow start Start: Define Need for Cross-Validation select_samples Select a Set of Study Samples (e.g., low, mid, high concentrations) start->select_samples analyze_method_a Analyze Samples with Validated Method A select_samples->analyze_method_a analyze_method_b Analyze Samples with Validated Method B select_samples->analyze_method_b compare_results Compare the Quantitative Results from Both Methods analyze_method_a->compare_results analyze_method_b->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot, % difference) compare_results->statistical_analysis acceptance_criteria Evaluate Against Pre-defined Acceptance Criteria statistical_analysis->acceptance_criteria pass Cross-Validation Successful acceptance_criteria->pass Pass fail Cross-Validation Failed: Investigate Discrepancies acceptance_criteria->fail Fail

Caption: A typical workflow for the cross-validation of two bioanalytical methods.

Logical Considerations for Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram outlines the logical considerations for selecting an appropriate internal standard.

Internal_Standard_Selection_Logic start Start: Need for an Internal Standard is_sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available use_sil Use SIL IS (e.g., this compound) - The 'gold standard' - Co-elutes with analyte - Corrects for matrix effects and extraction variability is_sil_available->use_sil Yes find_analog Search for a Structural Analog is_sil_available->find_analog No analog_properties Evaluate Analog's Properties: - Similar chromatographic retention - Similar extraction recovery - No interference with analyte find_analog->analog_properties validate_analog Validate the Method with the Analog IS analog_properties->validate_analog Suitable Analog Found no_suitable_is Re-evaluate Method or Synthesize Custom IS analog_properties->no_suitable_is No Suitable Analog

Caption: Decision tree for the selection of an internal standard in bioanalysis.

References

A Comparative Guide to Inter-laboratory Quantification of Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of common analytical methods for the quantification of Celecoxib, a selective COX-2 inhibitor, in biological matrices. The information is intended for researchers, scientists, and drug development professionals to assist in the selection and implementation of appropriate analytical methodologies. The data presented is a synthesis from various published studies to provide a representative comparison.

Quantitative Method Performance

The selection of an analytical method for Celecoxib quantification is often dependent on the required sensitivity, selectivity, and the nature of the biological matrix. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques employed. Below is a summary of their typical performance characteristics.

ParameterHPLC-UVLC-MS/MS
Linearity Range 20 - 2000 ng/mL5 - 2000 ng/mL
Limit of Quantification (LOQ) 20 ng/mL5 ng/mL
Accuracy (% Recovery) 91 - 102%95 - 105%
Precision (%RSD) < 15%< 10%
Selectivity ModerateHigh
Instrumentation Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are outlined below. These protocols are representative and may require optimization based on specific laboratory conditions and matrix effects.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of Celecoxib in plasma for pharmacokinetic studies and routine analysis.

a. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

  • Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject 50 µL into the HPLC system.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 254 nm.

  • Temperature: Ambient.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for studies requiring low detection limits.

a. Sample Preparation: Protein Precipitation

  • To 200 µL of plasma sample, add an internal standard (preferably a stable isotope-labeled version of Celecoxib).

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 500 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Transitions:

    • Celecoxib: Precursor ion (m/z) → Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) → Product ion (m/z)

  • Collision Energy and other MS parameters: Optimized for the specific instrument.

Visualized Pathways and Workflows

To further elucidate the context of Celecoxib analysis, the following diagrams illustrate its mechanism of action and a typical bioanalytical workflow.

celecoxib_pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Stomach Lining, Platelet Aggregation) Prostaglandins (Stomach Lining, Platelet Aggregation) COX-1->Prostaglandins (Stomach Lining, Platelet Aggregation) Prostaglandins (Pain, Inflammation) Prostaglandins (Pain, Inflammation) COX-2->Prostaglandins (Pain, Inflammation) Celecoxib Celecoxib Celecoxib->COX-2 Inhibition

Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Collection Sample Collection Internal Standard Addition Internal Standard Addition Sample Collection->Internal Standard Addition Extraction Extraction Internal Standard Addition->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation Detection (UV or MS/MS) Detection (UV or MS/MS) LC Separation->Detection (UV or MS/MS) Peak Integration Peak Integration Detection (UV or MS/MS)->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation Final Report Final Report Concentration Calculation->Final Report

The Analytical Edge: Evaluating Celecoxib-d4 as an Internal Standard for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical and pharmaceutical research, the meticulous quantification of therapeutic agents is paramount. For Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID), achieving accurate and precise measurements in complex biological matrices is a critical challenge. The use of a stable isotope-labeled internal standard, such as Celecoxib-d4, is a widely accepted strategy to mitigate analytical variability and enhance data reliability. This guide provides a comprehensive comparison of this compound's performance against other internal standards and methodologies, supported by experimental data, to assist researchers in selecting the most appropriate analytical approach.

Performance Benchmarking: Accuracy and Precision

The primary role of an internal standard is to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method. A stable isotope-labeled internal standard like this compound is considered the gold standard due to its near-identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the analytical process.

This compound as the Internal Standard

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Celecoxib in human plasma utilized Celecoxib-d7 (a similarly deuterated variant) as the internal standard. The validation results from this study demonstrate the high accuracy and precision achievable with a deuterated internal standard.

Quality Control SampleIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (5.047 ng/mL)<1090-110<1090-110
Low QC<1090-110<1090-110
Medium QC<1090-110<1090-110
High QC<1090-110<1090-110
Data adapted from a study utilizing Celecoxib-d7 as an internal standard, which is expected to have comparable performance to this compound. The study states intra- and inter-day precision was <10% and accuracy was within 90-110%[1].
Alternative Internal Standards and Methods

While deuterated standards are often preferred, other compounds have been successfully employed as internal standards for Celecoxib quantification. Furthermore, some methods have been validated without the use of an internal standard. The following table summarizes the performance of these alternative approaches.

Internal Standard/MethodAnalyteMatrixAnalytical TechniquePrecision (%RSD/%CV)Accuracy (% Recovery/Bias)
Paclitaxel [2]CelecoxibPlasmaLC-MS/MSIntraday & Interday: <10%95% - 105%
Curcumin [3]CelecoxibMouse Plasma & TissuesRP-HPLCOverall: <14.9%-14.9% to 13.2%
Atorvastatin [4]CelecoxibHuman PlasmaLC-MS/MSIntra-assay: 1.08% - 7.81%, Inter-assay: 1.15% - 4.93%Not explicitly stated
4-n-pentyl-phenyl-acetic acid [5]CelecoxibHuman PlasmaHPLCLLOQ: 10.7%LLOQ: 0.8% DEV
Tolbutamide [6]CelecoxibHuman SerumHPLCIntraday & Interday: <10%Mean Absolute Recovery: 70-80%
No Internal Standard [7]CelecoxibCapsule FormulationRP-HPLC0.6555%98.0% - 102%

Discussion of Alternatives:

  • Structurally Unrelated Compounds (e.g., Paclitaxel, Atorvastatin, Tolbutamide, 4-n-pentyl-phenyl-acetic acid, Curcumin): These compounds are cost-effective alternatives to stable isotope-labeled standards. However, their chemical and physical properties differ from Celecoxib, which can lead to variations in extraction efficiency and ionization response, potentially compromising accuracy and precision. The data shows that while good precision and accuracy can be achieved, the performance may not be as consistent as with a deuterated standard.

  • Methods Without an Internal Standard: While seemingly simpler, these methods are more susceptible to variations in sample volume and matrix effects. The presented data for a capsule formulation shows high precision and accuracy, but this may not be directly translatable to more complex biological matrices like plasma or tissue homogenates where variability is inherently higher.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for methods utilizing this compound (or a similar deuterated standard) and an alternative internal standard.

Method 1: Quantification of Celecoxib in Human Plasma using a Deuterated Internal Standard (Celecoxib-d7)

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add the internal standard solution (Celecoxib-d7).
  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard from plasma components. For LLE, methyl tert-butyl ether can be used[4].
  • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A suitable C18 column (e.g., Zodiac C18, 50x4.6mm, 3.0µm)[1].
  • Mobile Phase: An isocratic mobile phase consisting of 5mM ammonium formate buffer, acetonitrile, and methanol (e.g., 20:20:60, v/v/v)[1].
  • Flow Rate: 1 mL/min[1].
  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

Method 2: Quantification of Celecoxib in Mouse Tissues using a Non-Isotopically Labeled Internal Standard (Curcumin)

1. Sample Preparation:

  • Homogenize tissue samples in an appropriate buffer.
  • To an aliquot of the homogenate, add the internal standard solution (Curcumin).
  • Precipitate proteins using acetonitrile.
  • Centrifuge the sample and inject the supernatant into the HPLC system.

2. RP-HPLC Conditions:

  • Chromatographic Column: Reversed-phase C18 column[3].
  • Mobile Phase: A mixture of acetonitrile and 2% (v/v) acetic acid (50:50)[3].
  • Flow Rate: 0.6 mL/min[3].
  • Detection: UV detection at 250 nm for Celecoxib and 425 nm for Curcumin[3].

Visualizing the Workflow and Mechanism

To further elucidate the analytical process and the pharmacological context of Celecoxib, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution hplc HPLC Separation reconstitution->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms integration Peak Area Integration msms->integration ratio Calculate Peak Area Ratio (Celecoxib / this compound) integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: A typical experimental workflow for the quantification of Celecoxib in plasma using this compound as an internal standard.

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate Celecoxib Celecoxib Celecoxib->COX2 selectively inhibits

Caption: Simplified signaling pathway showing the mechanism of action of Celecoxib in inhibiting the COX-2 enzyme.

References

Comparative Analysis of Celecoxib Quantification: Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

A detailed look at the analytical performance of deuterated standard-based LC-MS/MS versus alternative methods for the quantification of Celecoxib in biological matrices.

This guide provides a comparative overview of analytical methods for the quantification of the nonsteroidal anti-inflammatory drug, Celecoxib. The primary focus is on the linearity and range of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods that employ a deuterated internal standard. This well-regarded technique is contrasted with alternative analytical approaches to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the most appropriate method for their specific research needs.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics, specifically the linearity and range, of various methods used for the quantification of Celecoxib.

Analytical MethodInternal StandardMatrixLinearity Range (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)
LC-MS/MS Celecoxib-d7 Human Plasma 5.047 - 2518.667 [1]5.047 [1]
LC-MS/MS Celecoxib-d4 Human Plasma 7.0 - 1800 [2]7.0 [2]
UPLC-MS/MS Not specifiedRat Blood0.115 - 7640 (converted from 0.3-20000 nM)0.115 (converted from 0.3 nM)[3]
LC-MS/MS AtorvastatinHuman Plasma10 - 2000[4]10[4]
LC-MS/MS PaclitaxelPlasmaNot specified1
HPLC-UV Not specifiedNot specified5000 - 40000Not specified
HPLC with Fluorescence Detection Not specifiedHuman Serum25 - 2000[5]25[5]

Experimental Workflows and Methodologies

A crucial aspect of selecting an analytical method is understanding the underlying experimental protocol. The following sections detail the methodologies for the primary LC-MS/MS method utilizing a deuterated internal standard and a representative alternative method.

Experimental Protocol: LC-MS/MS with Deuterated Internal Standard (Celecoxib-d7)

This method is a robust and widely accepted approach for the accurate quantification of Celecoxib in biological matrices.

1. Sample Preparation:

  • Protein Precipitation: To a 100 µL aliquot of human plasma, 10 µL of Celecoxib-d7 internal standard working solution is added. The proteins are then precipitated by adding 500 µL of methanol.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a clean tube for analysis.

2. Liquid Chromatography:

  • Column: A C18 reverse-phase column (e.g., Zodiac C18, 50x4.6mm, 3.0µm) is typically used for chromatographic separation.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 5mM ammonium formate buffer, acetonitrile, and methanol (e.g., 20:20:60, v/v/v) is employed.[1]

  • Flow Rate: A constant flow rate of 1 mL/min is maintained.[1]

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the specific method.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The transitions monitored are specific for Celecoxib and its deuterated internal standard (e.g., Celecoxib: m/z 380 → 316; this compound: m/z 384 → 320 in negative ionization mode).[2]

4. Data Analysis:

  • The ratio of the peak area of Celecoxib to the peak area of the deuterated internal standard is calculated.

  • A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards.

  • The concentration of Celecoxib in the unknown samples is determined from the calibration curve.

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis plasma Plasma Sample (100 µL) is_add Add Celecoxib-d7 Internal Standard (10 µL) plasma->is_add precip Protein Precipitation (Methanol, 500 µL) is_add->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC System supernatant->injection separation C18 Reverse-Phase Column Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Multiple Reaction Monitoring (MRM) ionization->detection peak_ratio Calculate Peak Area Ratio (Celecoxib / IS) detection->peak_ratio calibration Construct Calibration Curve peak_ratio->calibration quantification Quantify Celecoxib Concentration calibration->quantification

Caption: Workflow for Celecoxib analysis using LC-MS/MS with a deuterated internal standard.

Alternative Method: HPLC with UV Detection

High-Performance Liquid Chromatography with Ultraviolet (UV) detection offers a more accessible alternative to LC-MS/MS, though it may have limitations in terms of sensitivity and selectivity.

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE): A volume of plasma is mixed with an extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).

  • Centrifugation: The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: The organic layer containing Celecoxib is transferred to a new tube and evaporated to dryness. The residue is then reconstituted in the mobile phase.

2. High-Performance Liquid Chromatography:

  • Column: A suitable reverse-phase column is used.

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer is used as the mobile phase.

  • Detection: The UV detector is set to a wavelength where Celecoxib exhibits maximum absorbance (approximately 254 nm).

3. Data Analysis:

  • The peak area of the Celecoxib is measured.

  • A calibration curve is generated by plotting the peak area against the concentration of the standards.

  • The concentration of Celecoxib in the samples is determined from this curve.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical progression from sample collection to final data analysis in a typical bioanalytical workflow for Celecoxib.

G start Biological Sample Collection (e.g., Plasma, Blood) prep Sample Preparation (e.g., Protein Precipitation, LLE) start->prep separation Chromatographic Separation (LC or HPLC) prep->separation detection Detection (MS/MS or UV) separation->detection analysis Data Acquisition & Processing detection->analysis quantification Quantification (Calibration Curve) analysis->quantification end Final Concentration Result quantification->end

Caption: Logical flow of a bioanalytical method for Celecoxib quantification.

References

The Gold Standard for Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Celecoxib-d4 in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Celecoxib, the choice of an appropriate internal standard is paramount to ensure accurate and reliable quantification. This guide provides an objective comparison of the performance of the deuterated internal standard, Celecoxib-d4, with non-deuterated alternatives in complex biological matrices, supported by experimental data.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, Celecoxib, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to higher precision and accuracy.

Comparative Performance of Internal Standards

The following tables summarize the performance of this compound and other non-deuterated internal standards in the bioanalysis of Celecoxib in various complex matrices.

Table 1: Performance of this compound as an Internal Standard in Human Plasma

ParameterResultReference
Linearity (ng/mL) 5 - 2000 (r > 0.999)[1]
Intra-day Precision (%RSD) 2.5 - 3.1[1]
Inter-day Precision (%RSD) 1.7 - 5.5[1]
Intra-day Accuracy (%) 97.4 - 106.6[1]
Inter-day Accuracy (%) 99.5 - 102.7[1]
Mean Extraction Recovery (%) 87.9[1]

Table 2: Comparative Performance of Non-Deuterated Internal Standards for Celecoxib Analysis

Internal StandardMatrixLinearity (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)AccuracyMean Recovery (%)Reference
Curcumin Mouse Plasma, Brain, Spleen, Liver, Kidney0.1 - 50 (r² ≥ 0.996)< 14.9< 14.9-14.9% to 13.2%≥ 84[2]
Atorvastatin Human Plasma10 - 2000 ng/mL (r > 0.9995)1.08 - 7.811.15 - 4.93--[3]

Note: The data for different internal standards are from separate studies and not from a head-to-head comparison. Experimental conditions and matrices may vary.

The data clearly demonstrates the high precision and accuracy achieved when using this compound as an internal standard. While non-deuterated alternatives like curcumin and atorvastatin can also yield acceptable results, the use of a deuterated standard generally leads to lower coefficients of variation and a higher degree of confidence in the quantitative results, particularly in complex matrices where matrix effects can be significant.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the experimental conditions.

Experimental Protocol for Celecoxib Quantification in Human Plasma using this compound
  • Sample Preparation: To a plasma sample, this compound (internal standard) is added. The sample is then subjected to liquid-liquid extraction.

  • Chromatography: The extracted sample is analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Mass Spectrometry: The concentrations of Celecoxib and this compound are determined by monitoring their specific precursor-to-product ion transitions.

  • Quantification: The ratio of the peak area of Celecoxib to that of this compound is used to calculate the concentration of Celecoxib in the plasma sample.[1]

Experimental Protocol for Celecoxib Quantification in Mouse Tissues using Curcumin as an Internal Standard
  • Sample Preparation: Tissue samples (plasma, brain, spleen, liver, and kidney) are homogenized. Curcumin (internal standard) is added, and the proteins are precipitated. The supernatant is then analyzed.[2]

  • Chromatography: The analysis is performed using a reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection. Celecoxib and curcumin are monitored at 250 nm and 425 nm, respectively.[2]

  • Quantification: The concentration of Celecoxib is determined by comparing its peak area to that of the curcumin internal standard.[2]

Visualizing the Mechanism of Action and Analytical Workflow

To further illustrate the context of Celecoxib analysis, the following diagrams depict the signaling pathway it targets and a typical experimental workflow.

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Synthesizes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Converted to Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Mediate Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Celecoxib's selective inhibition of the COX-2 pathway.

Bioanalytical_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Preparation 3. Sample Preparation (e.g., Protein Precipitation, LLE) IS_Spiking->Sample_Preparation LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing 5. Data Processing & Quantification LC_MS_Analysis->Data_Processing

References

Evaluating Matrix Effects for Celecoxib-d4 in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. When analyzing drugs like Celecoxib in complex biological matrices such as plasma, the "matrix effect" can significantly impact results. This guide provides a comprehensive comparison and detailed protocols for evaluating the matrix effect of the commonly used internal standard, Celecoxib-d4.

The matrix effect is the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the sample matrix. This can lead to ion suppression or enhancement, resulting in inaccurate quantification. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during the validation of bioanalytical methods.[1][2][3][4][5] A stable, co-eluting internal standard that experiences the same matrix effects as the analyte is crucial for mitigating these issues. This compound, a deuterated form of Celecoxib, is often chosen for this purpose.

Experimental Protocol for Matrix Effect Evaluation

This protocol outlines the standard procedure for assessing the matrix effect of this compound in plasma samples using a post-extraction addition method.

Materials:

  • Blank human plasma from at least six different sources (lots)

  • Celecoxib and this compound reference standards

  • HPLC-grade methanol and acetonitrile

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of Celecoxib and this compound in methanol.

    • Prepare working solutions by diluting the stock solutions.

  • Sample Set Preparation:

    • Set 1 (Neat Solution): Spike the working solution of this compound into the post-extraction solvent (e.g., mobile phase).

    • Set 2 (Post-Extraction Spike): Extract blank plasma from six different lots. Spike the resulting extracts with the this compound working solution at the same concentration as in Set 1.

  • Sample Extraction (Example using SPE):

    • Condition the SPE cartridges.

    • Load the plasma samples.

    • Wash the cartridges to remove interfering substances.

    • Elute the analyte and internal standard.

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the samples from both sets using a validated LC-MS/MS method. The chromatographic conditions should be optimized to ensure good peak shape and separation from other plasma components.[6][7]

  • Calculation of Matrix Factor (MF):

    • The Matrix Factor is calculated for each of the six plasma lots.

    • MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculation of IS-Normalized Matrix Factor:

    • To assess the ability of the internal standard to compensate for matrix effects, the IS-normalized matrix factor is calculated.

    • IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

  • Acceptance Criteria:

    • The coefficient of variation (CV%) of the IS-normalized matrix factor from the six plasma lots should not exceed 15%.[1]

Comparative Data Summary

The following table presents hypothetical data from a matrix effect evaluation of this compound across six different plasma lots.

Plasma LotPeak Area (Neat Solution - Set 1)Peak Area (Post-Extraction Spike - Set 2)Matrix Factor (MF)
Lot 1152,345148,9760.98
Lot 2152,345155,4321.02
Lot 3152,345145,6780.96
Lot 4152,345150,1230.99
Lot 5152,345147,5430.97
Lot 6152,345153,8761.01
Mean 0.99
Std. Dev. 0.024
CV% 2.45%

In this example, the low CV% of the matrix factor suggests that this compound experiences consistent and minimal matrix effects across different plasma sources, making it a suitable internal standard.

Alternative Internal Standards

While deuterated internal standards like this compound are generally preferred, other compounds with similar physicochemical properties can be considered.

Internal StandardAdvantagesDisadvantages
Celecoxib-d7 Structurally very similar to the analyte, ensuring it behaves almost identically during extraction and ionization.[6]Higher cost compared to non-isotopically labeled compounds.
Atorvastatin Readily available and has been used in some LC-MS/MS methods for Celecoxib.[7]May not perfectly mimic the matrix effect experienced by Celecoxib due to structural differences.
Curcumin Has been investigated as an internal standard for Celecoxib analysis.[8]Significant structural and chemical differences may lead to a less reliable compensation for matrix effects.

The choice of an internal standard should always be justified by experimental data demonstrating its ability to track the analyte's behavior in the presence of matrix effects.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the biological context of Celecoxib, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Calculation p1 Blank Plasma (6 Lots) e1 Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) p1->e1 Process p2 Spike with this compound Working Solution (Post-Extraction) a1 LC-MS/MS Analysis p2->a1 p3 Neat Solution (this compound in Solvent) p3->a1 e1->p2 c1 Calculate Matrix Factor (MF) a1->c1 c2 Calculate CV% of MF c1->c2

Caption: Workflow for Matrix Effect Evaluation.

G cluster_membrane Cell Membrane cluster_celecoxib AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by Celecoxib Celecoxib Celecoxib->COX2 Inhibits PGs Prostaglandins (PGH2) COX2->PGs Synthesizes Inflammation Inflammation & Pain PGs->Inflammation Promotes

Caption: Celecoxib's COX-2 Inhibition Pathway.

Celecoxib is a selective COX-2 inhibitor.[9][10][11] By blocking the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10][12][13] This selective action is what differentiates it from many other non-steroidal anti-inflammatory drugs (NSAIDs).[10]

References

A Comparative Guide to Internal Standards for Celecoxib Quantification: Celecoxib-d4 vs. a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of celecoxib in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a suitable internal standard (IS) is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variations in sample preparation and instrument response. A stable isotope-labeled internal standard, such as Celecoxib-d4, is often considered the "gold standard." However, in its absence, a structural analog can be a viable alternative. This guide provides a comparative overview of this compound and a representative structural analog, Rofecoxib, as internal standards for the bioanalysis of celecoxib, supported by experimental data and detailed protocols.

Data Presentation: Performance Comparison

The ideal internal standard should mimic the analyte's behavior during sample extraction and ionization, without interfering with its quantification. The following table summarizes key performance parameters for this compound and Rofecoxib as internal standards for celecoxib analysis. It is important to note that the data presented is compiled from different studies and does not represent a direct head-to-head comparison.

Performance ParameterThis compound (or deuterated analog)Rofecoxib (Structural Analog)Ideal Characteristics
Recovery Data not explicitly found in searches. Expected to be very similar to Celecoxib.Recovery data as an IS for Celecoxib not explicitly found. A study using a structural analog IS for Valdecoxib (a similar molecule) showed recoveries of 86-91%.[1]Consistent, precise, and reproducible, though not necessarily 100%.
Matrix Effect IS-normalized matrix factor for Celecoxib-d7 ranged from 0.99-1.03.Data not explicitly found in searches.Minimal and compensated for by the internal standard.
Precision (%RSD) Not explicitly detailed for this compound.A study using Rofecoxib for Celecoxib analysis reported inter-day precision of <15%.≤15% (≤20% at LLOQ)
Accuracy (%RE) Not explicitly detailed for this compound.A study using Rofecoxib for Celecoxib analysis reported inter-day accuracy within ±15%.Within ±15% (±20% at LLOQ)

Note: The performance of an internal standard is highly dependent on the specific analytical method and matrix. The data above should be considered as indicative.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for key experiments in the validation of an internal standard for celecoxib quantification.

Stock Solution Preparation
  • Celecoxib and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of celecoxib and the internal standard (this compound or Rofecoxib) and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the celecoxib stock solution with methanol:water (1:1, v/v) to create working standard solutions at various concentrations.

  • Internal Standard Working Solution: Dilute the internal standard stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm)

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Gradient elution.

  • Flow Rate: 0.3 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Celecoxib: To be optimized (e.g., m/z 382.1 → 316.1)

    • This compound: To be optimized (e.g., m/z 386.1 → 320.1)

    • Rofecoxib: To be optimized (e.g., m/z 315.1 → 237.1)

Method Validation Experiments
  • Prepare three sets of samples at low, medium, and high concentrations of celecoxib.

  • Set 1 (Pre-extraction spike): Spike blank plasma with celecoxib and the internal standard before the extraction process.

  • Set 2 (Post-extraction spike): Spike the supernatant from extracted blank plasma with celecoxib and the internal standard.

  • Set 3 (Neat solution): Prepare standards in the mobile phase.

  • Calculate recovery using the formula: Recovery (%) = (Peak area of Set 1 / Peak area of Set 2) x 100

  • Calculate the matrix factor (MF) at low and high concentrations: MF = (Peak response in the presence of matrix ions / Peak response in the absence of matrix ions)

  • Calculate the IS-normalized MF: IS-normalized MF = (MF of analyte / MF of internal standard)

  • The coefficient of variation (%CV) of the IS-normalized MF should be ≤15%.

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term Stability: Keep QC samples at room temperature for a specified period (e.g., 24 hours) before analysis.

  • Long-Term Stability: Store QC samples at -80°C for an extended period (e.g., 30 days) and then analyze.

  • Post-Preparative Stability: Analyze extracted samples kept in the autosampler for a specified period (e.g., 48 hours).

  • The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Mandatory Visualizations

Celecoxib Signaling Pathway

Celecoxib_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 enzyme.

Experimental Workflow for Internal Standard Validation

Internal_Standard_Validation_Workflow Start Start: Method Development Stock_Solutions Prepare Stock Solutions (Analyte & IS) Start->Stock_Solutions Sample_Prep Sample Preparation (e.g., Protein Precipitation) Stock_Solutions->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Validation_Experiments Perform Validation Experiments LCMS_Analysis->Validation_Experiments Recovery Recovery Validation_Experiments->Recovery Test Matrix_Effect Matrix Effect Validation_Experiments->Matrix_Effect Test Stability Stability Validation_Experiments->Stability Test Precision_Accuracy Precision & Accuracy Validation_Experiments->Precision_Accuracy Test Results Analyze Results Recovery->Results Matrix_Effect->Results Stability->Results Precision_Accuracy->Results End End: Validated Method Results->End

Caption: A generalized workflow for the validation of an internal standard in a bioanalytical method.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. A stable isotope-labeled internal standard like this compound is theoretically the superior choice due to its near-identical physicochemical properties to the analyte, which allows it to track the analyte more effectively through sample preparation and analysis, thereby providing better compensation for matrix effects and variability.

When a stable isotope-labeled standard is not available, a structural analog such as Rofecoxib can be a suitable alternative. However, it is crucial to thoroughly validate its performance, paying close attention to potential differences in extraction recovery and ionization efficiency compared to the analyte. The experimental protocols and validation parameters outlined in this guide provide a framework for researchers to systematically evaluate and select the most appropriate internal standard for their specific celecoxib bioanalytical needs, ensuring data of the highest quality and integrity.

References

Safety Operating Guide

Safe Disposal of Celecoxib-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Celecoxib-d4, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research setting.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure to the compound, which may cause skin and eye irritation. Chronic exposure could potentially lead to more severe health effects.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect skin and clothing.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[2]

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all applicable national and local regulations. It is the responsibility of the waste generator to correctly classify the waste and ensure its proper disposal.

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other chemical waste streams.

  • Keep this compound in its original container whenever possible. If transferring to a new container, ensure it is clearly labeled.

Step 2: Containerization

  • Place solid this compound waste and any contaminated materials (e.g., weighing paper, pipette tips) into a designated, sealable, and properly labeled waste container.

  • For liquid waste containing this compound, use a compatible, leak-proof container.

  • Recommended waste containers include 5-gallon or 55-gallon polyethylene or metal drums.[1]

Step 3: Labeling

  • Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.

Step 4: Storage

  • Store the sealed waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • The recommended storage temperature is between 20-25°C (68-77°F).[1]

Step 5: Final Disposal

  • Incineration is the recommended method for the final disposal of this compound and associated disposable equipment. [1]

  • Arrange for a licensed hazardous waste disposal company to collect the waste. Ensure that the transporters are appropriately permitted and registered.[1]

  • Do not dispose of this compound down the drain or in the regular trash. Celecoxib is toxic to aquatic life with long-lasting effects, and its release into the environment should be avoided.

Disposal of Empty Containers:

  • Empty containers that held this compound may still contain residual material and should be handled with the same precautions as the chemical itself.[1]

  • These containers should be disposed of as hazardous waste unless they have been properly decontaminated according to your institution's approved procedures.

III. Quantitative Data Summary

ParameterSpecificationCitation
Recommended Storage Temp.20-25°C (68-77°F)[1]
Recommended Waste Containers5-gallon or 55-gallon polyethylene or metal drums[1]

IV. Experimental Protocols

While this document does not cite specific experimental protocols that would require detailed methodologies, the determination of whether a chemical waste meets the criteria for hazardous waste would typically involve procedures such as:

  • Toxicity Characteristic Leaching Procedure (TCLP): To determine if the waste exhibits the characteristic of toxicity.

  • Flash Point Testing: To determine if the waste is ignitable.

  • pH Testing: To determine if the waste is corrosive.

These tests should be conducted by a qualified laboratory following standardized EPA or equivalent methods.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Disposal Workflow A Waste Generation (this compound) B Segregate from other waste streams A->B C Containerize in a labeled, sealed container B->C D Store in a designated, secure area C->D G Is the container empty? C->G E Arrange for disposal by a licensed waste hauler D->E F Recommended Disposal Method: Incineration E->F H Dispose of as hazardous waste G->H No I Decontaminate according to approved procedures G->I Yes J Dispose of as non-hazardous waste (if permitted) I->J

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Celecoxib-d4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Celecoxib-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and maintain a secure research environment.

Hazard Summary

This compound, a deuterated analog of the selective COX-2 inhibitor Celecoxib, should be handled with care. While specific hazard data for the deuterated form is limited, the safety profile of Celecoxib indicates potential risks. The primary routes of occupational exposure are inhalation of dust particles and dermal contact. Celecoxib is classified as a potential reproductive toxin and may cause organ damage through prolonged or repeated exposure. Therefore, minimizing exposure is paramount.

Personal Protective Equipment (PPE) Recommendations

A comprehensive approach to PPE is necessary to provide a sufficient barrier against the potential hazards of this compound. The following table summarizes the recommended PPE for various laboratory operations.

Exposure Route Required PPE Specifications & Best Practices
Dermal (Skin) Contact Chemical-resistant glovesNitrile or Viton™ gloves are recommended. Double-gloving is advised for handling potent compounds. Ensure gloves are regularly inspected for tears or punctures and changed frequently.
Protective clothingA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.
Inhalation Respiratory ProtectionFor operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is essential. All handling of powdered this compound should ideally be conducted within a certified chemical fume hood to minimize airborne particles.
Eye Contact Eye ProtectionChemical safety goggles or safety glasses with side shields are mandatory to protect against splashes and airborne particles.

Operational and Disposal Plans

Safe Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the necessary steps for safe handling.

prep Preparation: - Review SDS for this compound. - Ensure fume hood is certified and operational. - Verify availability of all required PPE. ppe Donning PPE: - Put on protective gown. - Don appropriate respirator. - Wear safety goggles/glasses. - Put on inner and outer gloves. prep->ppe Proceed to PPE handling Handling this compound: - Conduct all manipulations within the fume hood. - Avoid dust generation. - Use dedicated equipment. ppe->handling Begin Handling decon Decontamination: - Clean all surfaces and equipment post-handling. - Use an appropriate cleaning agent. handling->decon After Handling disposal Waste Disposal: - Dispose of contaminated PPE and materials  in a labeled hazardous waste container. decon->disposal Segregate Waste post Post-Handling: - Doff PPE in the correct order. - Wash hands thoroughly. disposal->post Final Steps

Workflow for Safe Handling of this compound.
Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

  • Don PPE: Before attempting any cleanup, don the full recommended PPE, including respiratory protection.

  • Contain and Clean: For powdered spills, gently cover with an absorbent material to prevent dust from becoming airborne. Carefully scoop the material into a labeled hazardous waste container. For liquid spills, use an appropriate absorbent material.

  • Decontaminate: Thoroughly decontaminate the spill area with a suitable cleaning agent.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous chemical waste.

  • Collection: Place all contaminated materials in a clearly labeled, sealed container designated for hazardous waste.

  • Storage: Store the waste container in a secure, designated area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.